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  • Product: Thiazolylmethyl-4-nitrophenylcarbonate-13C3
  • CAS: 1189969-30-9

Core Science & Biosynthesis

Foundational

The Chemical Structure and Synthetic Utility of Thiazolylmethyl-4-nitrophenylcarbonate-13C3: A Technical Whitepaper

Executive Summary In the realm of quantitative bioanalysis and pharmacokinetic (PK) profiling, the precision of LC-MS/MS assays hinges entirely on the quality of the internal standards (IS) used. Thiazolylmethyl-4-nitrop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of quantitative bioanalysis and pharmacokinetic (PK) profiling, the precision of LC-MS/MS assays hinges entirely on the quality of the internal standards (IS) used. Thiazolylmethyl-4-nitrophenylcarbonate-13C3 (CAS: 1189969-30-9) is a highly specialized, stable isotope-labeled (SIL) bifunctional reagent. It is the premier building block for synthesizing 13C-labeled HIV protease inhibitors and pharmacokinetic enhancers, most notably Ritonavir-13C3 and Cobicistat-13C3 [2].

Unlike traditional deuterated reagents, this 13C3-enriched carbonate allows researchers to synthesize internal standards that perfectly co-elute with their unlabeled counterparts, eliminating the chromatographic "isotope effect" while providing a clean +3 Da mass shift. This whitepaper deconstructs the chemical architecture, mechanistic causality, and field-proven protocols for utilizing this reagent in advanced drug development.

Structural Architecture & Molecular Logic

To master the use of Thiazolylmethyl-4-nitrophenylcarbonate-13C3, one must understand the distinct functional role of its three molecular domains. The compound is an activated mixed carbonate ester designed for highly efficient nucleophilic acyl substitution.

Component Breakdown
  • The 4-Nitrophenoxy Leaving Group: The strong electron-withdrawing nature of the nitro group deeply polarizes the adjacent carbonate carbonyl, making it highly susceptible to nucleophilic attack. Furthermore, the resulting 4-nitrophenolate anion is an exceptionally stable, low-pKa (~7.15) leaving group.

  • The Carbonate Core: Acts as the electrophilic linchpin. Upon reaction with a primary or secondary amine, it forms a highly stable carbamate (urethane) linkage, which is highly resistant to enzymatic degradation in vivo.

  • The 13C3-Thiazolylmethyl Tag: The three carbon atoms within the thiazole ring are isotopically enriched with Carbon-13. Because the thiazole ring is a metabolically stable moiety retained in the final Active Pharmaceutical Ingredient (API), the +3 Da mass shift is permanently locked into the molecule.

Structure Reagent Thiazolylmethyl-4-nitrophenylcarbonate-13C3 (C8[13C]3H8N2O5S) Nitro 4-Nitrophenoxy Group (Leaving Group) Reagent->Nitro Cleaved as 4-nitrophenolate Carbonate Carbonate Core (Electrophilic Center) Reagent->Carbonate Attacked by API Amine Thiazole 13C3-Thiazolylmethyl (Stable Isotope Tag) Reagent->Thiazole Retained in Final Product

Figure 1: Structural components and functional roles of the 13C3-labeled carbonate reagent.
Quantitative Physicochemical Data

The following table summarizes the critical parameters required for stoichiometric calculations and reagent handling [1, 3].

PropertyValue / Description
Chemical Name Carbonic acid, 4-nitrophenyl 5-thiazolylmethyl ester-13C3
CAS Number 1189969-30-9
Molecular Formula C₈(¹³C)₃H₈N₂O₅S
Molecular Weight 283.23 g/mol (Unlabeled: 280.26 g/mol )
Mass Shift (Δm) +2.97 Da (Effectively +3 Da in low-res MS)
Solubility Dichloromethane (DCM), DMF, THF, DMSO
Storage Conditions -20°C, strictly anhydrous (Argon/N₂ atmosphere)

The Strategic Advantage of 13C3 vs. Deuterium (²H)

Expertise & Experience Insight: A common pitfall in bioanalytical assay design is the default reliance on deuterated internal standards. While cheaper, deuterium atoms are slightly smaller and less lipophilic than protium (¹H). In reversed-phase UHPLC, heavily deuterated standards often elute 0.1 to 0.5 seconds earlier than the target analyte. During this time delta, the matrix ionization suppression landscape changes, leading to inaccurate quantification.

By utilizing Thiazolylmethyl-4-nitrophenylcarbonate-13C3 , the resulting IS (e.g., Ritonavir-13C3) is chemically and physically identical to the target drug. The 13C atoms do not alter the molecule's dipole moment or lipophilicity, guaranteeing absolute chromatographic co-elution and perfect matrix effect cancellation.

Experimental Protocol: Synthesis of 13C3-Labeled Carbamates

The following protocol outlines the carbamatization of a complex amine precursor (such as the Ritonavir core) using this reagent.

Causality of Experimental Design
  • Solvent Choice (Anhydrous DCM): Carbonates are highly sensitive to hydrolysis. DCM provides excellent solubility while preventing water from outcompeting the amine as a nucleophile.

  • Base Choice (DIPEA): N,N-Diisopropylethylamine (Hünig's base) is sterically hindered. It acts purely as a proton scavenger to neutralize the generated 4-nitrophenol, without acting as a competing nucleophile against the electrophilic carbonate.

Workflow Step1 1. Solvation Dissolve Amine + Reagent in Anhydrous DCM Step2 2. Base Addition Add DIPEA dropwise at 0°C Step1->Step2 Inert Atmosphere Step3 3. Reaction Monitoring Track Yellow Color (4-Nitrophenolate) Step2->Step3 Warm to RT (2-4h) Step4 4. Aqueous Workup Wash with 1M K2CO3 to remove byproduct Step3->Step4 Reaction Complete Step5 5. LC-MS/MS Validation Confirm +3 Da Mass Shift in API Step4->Step5 Purified Carbamate

Figure 2: Protocol workflow for synthesizing 13C3-labeled internal standards via carbamatization.
Step-by-Step Methodology (Self-Validating System)

Step 1: Preparation & Solvation

  • Flame-dry a round-bottom flask and purge with Argon.

  • Dissolve 1.0 equivalent of the target primary/secondary amine in anhydrous Dichloromethane (0.1 M concentration).

  • Cool the reaction vessel to 0°C using an ice bath to control the initial exothermic nucleophilic attack.

Step 2: Reagent Introduction 4. Add 2.5 equivalents of anhydrous DIPEA. 5. Slowly add 1.05 equivalents of Thiazolylmethyl-4-nitrophenylcarbonate-13C3 . (Note: A slight 5% excess ensures complete consumption of the highly valuable API precursor).

Step 3: Self-Validating Reaction Monitoring 6. Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). 7. Trustworthiness Check: This reaction is inherently self-validating. As the nucleophilic attack proceeds, the 4-nitrophenoxy leaving group is cleaved. In the basic environment provided by DIPEA, this forms the 4-nitrophenolate anion, which is intensely yellow. The transition of the solution from colorless to a vibrant, deep yellow serves as a real-time, built-in colorimetric indicator of successful coupling.

Step 4: Quenching and Workup 8. After 2-4 hours (confirm completion via TLC or LC-MS), quench the reaction by adding a 1M aqueous solution of Potassium Carbonate (K₂CO₃). 9. Causality: The K₂CO₃ wash is critical. It deprotonates any remaining 4-nitrophenol, pulling the yellow byproduct entirely into the aqueous layer, leaving the highly pure, colorless 13C3-carbamate product in the organic DCM layer. 10. Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Analytical Validation via LC-MS/MS

To verify the integrity of the synthesized standard, high-resolution mass spectrometry (HRMS) must be deployed.

The trustworthiness of the final internal standard relies on the precise +3.010 Da shift. For example, if synthesizing Ritonavir-13C3, the unlabeled Ritonavir exhibits a protonated precursor ion [M+H]+ at m/z 721.3. The newly synthesized standard will exhibit an [M+H]+ at m/z 724.3 [2].

This specific +3 Da shift is mathematically optimal: it is large enough to completely bypass the natural isotopic envelope (M+1 and M+2 peaks caused by naturally occurring ¹³C and ³⁴S) of the unlabeled drug. Consequently, when setting up Multiple Reaction Monitoring (MRM) transitions, there will be zero cross-talk between the analyte channel and the internal standard channel, ensuring flawless calibration curves at the lower limit of quantification (LLOQ).

References

  • PubChem. "4-Nitrophenyl 1,3-thiazol-5-ylmethyl carbonate" (Unlabeled Base Compound Properties). National Center for Biotechnology Information. URL: [Link]

  • Splendid Lab Pvt. Ltd. "Thiazolylmethyl-4-nitrophenylcarbonate-13C3" (Isotope Specifications). URL: [Link]

Exploratory

An In-depth Technical Guide to the Mechanism of Action of Thiazolylmethyl-4-nitrophenylcarbonate in Carbamate Synthesis

Introduction: The Strategic Importance of Activated Carbonates in Modern Synthesis In the landscape of pharmaceutical and medicinal chemistry, the carbamate functional group is a cornerstone of molecular design. It impar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Activated Carbonates in Modern Synthesis

In the landscape of pharmaceutical and medicinal chemistry, the carbamate functional group is a cornerstone of molecular design. It imparts crucial properties, including metabolic stability and the ability to modulate intermolecular interactions, making it a prevalent feature in a myriad of therapeutic agents.[1] The synthesis of carbamates, therefore, demands robust, high-yielding, and versatile methodologies. Among the various strategies, the use of activated carbonates stands out for its efficiency and mild reaction conditions.

This guide provides an in-depth technical exploration of Thiazolylmethyl-4-nitrophenylcarbonate, a highly effective reagent for carbamate synthesis. We will dissect its mechanism of action, elucidating the synergistic roles of the thiazolyl and 4-nitrophenyl moieties that contribute to its reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool. A notable application of this reagent is its use as a key intermediate in the synthesis of Ritonavir, an HIV protease inhibitor, underscoring its industrial relevance.[2][3]

Core Mechanism: A Tale of Activation and Nucleophilic Displacement

The efficacy of Thiazolylmethyl-4-nitrophenylcarbonate in carbamate synthesis hinges on a well-orchestrated two-part mechanism: the activation conferred by the 4-nitrophenyl group and the subsequent nucleophilic attack by an amine.

The Activating Role of the 4-Nitrophenyl Leaving Group

The central principle behind the reactivity of this reagent is the presence of the 4-nitrophenyl group, which functions as an excellent leaving group. The strong electron-withdrawing nature of the nitro group (-NO₂) significantly increases the electrophilicity of the carbonyl carbon in the carbonate moiety.[4][5] This polarization of the carbonyl bond renders it highly susceptible to nucleophilic attack.

Upon reaction with an amine, the 4-nitrophenyl group departs as the 4-nitrophenoxide ion. The stability of this anion is enhanced by resonance, which delocalizes the negative charge across the aromatic ring and the nitro group. This inherent stability of the leaving group is a key thermodynamic driving force for the reaction, allowing it to proceed efficiently under mild conditions.[1] Furthermore, the formation of the yellow-colored 4-nitrophenolate ion provides a convenient method for monitoring the progress of the reaction spectrophotometrically.[1]

The Nucleophilic Attack and Carbamate Formation

The core of the carbamate bond formation is a nucleophilic acyl substitution reaction. An amine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the Thiazolylmethyl-4-nitrophenylcarbonate. This attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the stable 4-nitrophenoxide ion and the formation of the desired carbamate product.

The overall transformation can be visualized as follows:

Carbamate Synthesis Mechanism reagent Thiazolylmethyl- 4-nitrophenylcarbonate intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Primary or Secondary Amine (R-NH₂) amine->intermediate carbamate Thiazolylmethyl Carbamate intermediate->carbamate Collapse of Intermediate leaving_group 4-Nitrophenoxide Ion intermediate->leaving_group Expulsion

Figure 1: General mechanism of carbamate formation using Thiazolylmethyl-4-nitrophenylcarbonate.

The Role of the Thiazolylmethyl Group

While the 4-nitrophenyl group is the primary driver of reactivity, the thiazolylmethyl moiety is integral to the final molecular structure, particularly in targeted drug synthesis like that of Ritonavir.[3][6] The thiazole ring is an electron-rich heterocyclic system that can influence the overall electronic properties of the molecule.[7] Although its direct electronic impact on the reaction rate is not as pronounced as that of the nitro group, its presence is a critical design element for achieving the desired biological activity in the final product.

Experimental Protocols

The following protocols are representative of the synthesis of Thiazolylmethyl-4-nitrophenylcarbonate and its subsequent use in carbamate formation. These are based on methodologies described in the patent literature.[2][8]

Protocol 1: Synthesis of ((5-Thiazolyl)methyl)-(4-nitrophenyl)carbonate

This protocol details the preparation of the activated carbonate reagent itself.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Hydroxymethylthiazole115.151.96 g17 mmol
Bis(p-nitrophenyl)carbonate304.215.8 g19 mmol
Triethylamine101.193.6 mL26 mmol
Dichloromethane (DCM)-40 mL-
Ethyl Acetate (EtOAc)-As needed-
Saturated aq. Na₂CO₃-As needed-
Brine-As needed-

Procedure:

  • To a solution of 5-hydroxymethylthiazole (17 mmol) in dichloromethane (40 mL), add bis(p-nitrophenyl)carbonate (19 mmol).

  • Add triethylamine (26 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium carbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate = 1/1) to yield ((5-thiazolyl)methyl)-(4-nitrophenyl)carbonate.

Synthesis_of_Reagent start 5-Hydroxymethylthiazole + Bis(p-nitrophenyl)carbonate in DCM step1 Add Triethylamine start->step1 step2 Stir at RT for 12h step1->step2 step3 Concentrate step2->step3 step4 Workup (EtOAc, Na₂CO₃, H₂O, Brine) step3->step4 step5 Purification (Column Chromatography) step4->step5 product ((5-Thiazolyl)methyl)- (4-nitrophenyl)carbonate step5->product

Figure 2: Workflow for the synthesis of the activated carbonate reagent.

Protocol 2: Synthesis of a Carbamate using ((5-Thiazolyl)methyl)-(4-nitrophenyl)carbonate

This protocol illustrates the reaction of the activated carbonate with an amine, as exemplified in the synthesis of a Ritonavir intermediate.[6]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Amine IntermediateVaries1 eq.-
((5-Thiazolyl)methyl)-(4-nitrophenyl)carbonate280.261.1 eq.-
Ethyl Acetate-As needed-
4% Sodium Hydroxide Solution-As needed-
Saturated Sodium Chloride Solution-As needed-

Procedure:

  • Dissolve the amine intermediate and ((5-thiazolyl)methyl)-(4-nitrophenyl)carbonate (1.1 equivalents) in ethyl acetate.

  • Heat the reaction mixture to reflux (approximately 60 °C) for 12-14 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with 4% aqueous sodium hydroxide solution (3 times) to remove the 4-nitrophenol byproduct.

  • Wash the organic layer with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude carbamate can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/n-heptane).

Conclusion: A Versatile and Powerful Tool for Carbamate Synthesis

Thiazolylmethyl-4-nitrophenylcarbonate is a highly effective reagent for the synthesis of carbamates, owing to the activating properties of the 4-nitrophenyl leaving group. The mechanism proceeds through a straightforward nucleophilic acyl substitution, offering high yields under mild conditions. Its application in the synthesis of complex molecules like Ritonavir highlights its reliability and importance in drug development. By understanding the core principles of its reactivity, researchers can confidently employ this reagent to construct intricate molecular architectures containing the vital carbamate linkage.

References

  • CN102070554A - Method for preparing (5-thiazolyl) methyl-(4'-nitryl)
  • CN102786494A - Synthesis research and control method of ritonavir isomer impurities - Google P
  • CN101967130A - Synthesis method of ritonavir midbody - Google P
  • Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates - PubMed. [Link]

  • Kinetics and Mechanisms of the Reactions of 4-nitro- And 3-nitrophenyl 4-methylphenyl Thionocarbonates With Alicyclic Amines and Pyridines - PubMed. [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups - Journal of Emerging Investigators. [Link]

  • A PROCESS FOR THE SYNTHESIS OF RITONAVIR - Patent 1133485. [Link]

  • A Process For Preparation Of Ritonavir - Quick Company. [Link]

  • 4-Nitrophenyl 1,3-thiazol-5-ylmethyl carbonate | C11H8N2O5S | CID 9882147 - PubChem. [Link]

  • Theoretical studies on the reactivity of thiazole derivatives | Request PDF - ResearchGate. [Link]

  • Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism - ResearchGate. [Link]

  • Aminolyses of 4-Nitrophenyl Phenyl Carbonate and Thionocarbonate: Effect of Modification of Electrophilic Center from CO to CS on Reactivity and Mechanism - R Discovery. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC. [Link]

  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. [Link]

  • Preparation and properties of carbamates, nitrocarbamates and their derivatives - OpenBU. [Link]

  • Phenolate-thiazole based reversible "turn-on" chemosensor for the selective detection of carbonate anion: X-ray crystallography, DFT/TDFT, and cell study - PubMed. [Link]

  • Synthesis of carbamates by carbamoylation - Organic Chemistry Portal. [Link]

  • Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbonates - PubMed. [Link]

  • Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking - MDPI. [Link]

  • Quantum Chemical Study of Thiaozole derivatives as corrosion inhibitors based on Density Functional Theory - ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Qualification of ¹³C₃-Labeled Ritonavir Internal Standard for LC-MS/MS

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of a ¹³C₃-labeled ritonavir stable isotope-labeled internal standard (SIL-IS). The stra...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of a ¹³C₃-labeled ritonavir stable isotope-labeled internal standard (SIL-IS). The strategic incorporation of three carbon-13 atoms into the L-valine-derived moiety of the molecule provides a mass shift of +3 Da, ideal for robust quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We detail the rationale behind the synthetic strategy, provide in-depth experimental procedures, and outline the analytical techniques required to qualify the final product for use in regulated bioanalysis.

Introduction to Ritonavir and the Role of Internal Standards

Ritonavir is an antiretroviral protease inhibitor used in the treatment of HIV/AIDS.[1] Beyond its own antiviral activity, it is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This property is widely exploited to "boost" the pharmacokinetics of other protease inhibitors, increasing their plasma concentrations and therapeutic efficacy.[2]

Accurate measurement of ritonavir concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. LC-MS/MS has become the gold standard for this purpose due to its high sensitivity and selectivity.[2][3] However, the accuracy and precision of LC-MS/MS data can be compromised by several factors, including sample extraction variability and matrix effects (ion suppression or enhancement).

To correct for these variations, a stable isotope-labeled internal standard (SIL-IS) is employed.[4][5] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[5][6] Because it co-elutes with the analyte and shares nearly identical physicochemical properties, it experiences the same variations during sample preparation and analysis, allowing for reliable normalization and highly accurate quantification.[4][6] The U.S. Food and Drug Administration (FDA) recognizes SIL-IS as the preferred choice for quantitative bioanalysis.[7] This guide details the synthesis of ¹³C₃-Ritonavir, designed to meet the rigorous standards of regulated bioanalytical work.

Synthetic Strategy and Design

The synthesis of ritonavir involves the coupling of two key fragments. Our strategy focuses on incorporating the ¹³C₃ label into the valine-derived fragment, specifically (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid . This is achieved by utilizing commercially available L-Valine-¹³C₃ as the starting material. This approach confines the isotopic label to a stable, non-exchangeable position within the molecule.

The overall workflow involves synthesizing the two main precursors separately and then coupling them in the final step to form ¹³C₃-Ritonavir.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 L-Valine-¹³C₃ A2 Intermediate A1 A1->A2 A3 Fragment A (¹³C₃-labeled) A2->A3 C DIC Coupling A3->C B1 Phenylalanine Derivative B2 Intermediate B1 B1->B2 B3 Fragment B (unlabeled) B2->B3 B3->C D ¹³C₃-Ritonavir C->D G cluster_0 Quality Control Analysis A Crude ¹³C₃-Ritonavir B Silica Gel Column Chromatography A->B C Purified ¹³C₃-Ritonavir B->C D Crystallization (e.g., from Butyl Acetate) C->D E Final Product (Crystalline Solid) D->E F HPLC-UV (Chemical Purity) E->F G LC-MS/MS (Mass & Isotopic Purity) E->G H NMR (¹H, ¹³C) (Structural Confirmation) E->H

Sources

Application

Application Note: Synthesis of a Stable Isotope-Labeled Cobicistat Analog for Advanced Drug Metabolism Studies

Abstract This application note provides a detailed protocol for the preparation of a stable isotope-labeled analog of Cobicistat, specifically incorporating three Carbon-13 (¹³C) atoms. Cobicistat is a potent mechanism-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the preparation of a stable isotope-labeled analog of Cobicistat, specifically incorporating three Carbon-13 (¹³C) atoms. Cobicistat is a potent mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes, widely used as a pharmacokinetic enhancer for antiretroviral drugs in the treatment of HIV infection.[1][2] The synthesis of isotopically labeled analogs of therapeutic agents is of paramount importance for absorption, distribution, metabolism, and excretion (ADME) studies, enabling precise quantification and metabolite identification in complex biological matrices.[3][4] This guide outlines a strategic synthetic approach, leveraging a commercially available ¹³C₃-labeled precursor to introduce the isotopic label into the morpholino-butanoic acid moiety of the Cobicistat molecule. Detailed experimental procedures, characterization data, and rationale for the synthetic design are provided for researchers in drug development and metabolic sciences.

Introduction: The Role of Cobicistat and Stable Isotope Labeling

Cobicistat is a crucial component in modern HIV therapy, functioning as a pharmacokinetic booster.[1] Unlike many antiretroviral drugs, Cobicistat does not possess direct anti-HIV activity.[5] Instead, it selectively inhibits CYP3A enzymes, which are responsible for the metabolism of numerous drugs.[2][6] By inhibiting these enzymes, Cobicistat increases the systemic exposure of co-administered antiretroviral agents, allowing for lower or less frequent dosing and improving patient adherence.[5]

Understanding the metabolic fate of a drug is a cornerstone of pharmaceutical development. Stable isotope labeling, in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has become an indispensable tool for these investigations.[4][7] The incorporation of stable isotopes, such as ¹³C, into a drug molecule creates a "heavy" version that is chemically identical to the parent drug but can be distinguished by its mass.[8] This allows for its use as an ideal internal standard for quantitative bioanalysis, overcoming matrix effects and improving assay accuracy.[3] Furthermore, it facilitates the unequivocal identification of drug-related metabolites in complex biological samples.

This application note details a robust synthetic strategy for preparing a ¹³C₃-labeled analog of Cobicistat. The proposed method introduces the isotopic label in a metabolically stable position within the molecule, ensuring the label is retained throughout the metabolic process.

Synthetic Strategy and Design Rationale

A retrosynthetic analysis of the Cobicistat molecule reveals several key fragments that can be synthesized independently and coupled in the final stages. The molecule can be disconnected at the amide bond, yielding two primary synthons: the carbamate-containing diamine backbone and the morpholino-butanoic acid side chain.

For the purpose of creating a stable isotope-labeled analog, the morpholino-butanoic acid moiety, specifically (2S)-2-[(methyl{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}carbamoyl)amino]-4-(morpholin-4-yl)butanoic acid, presents an ideal location for label incorporation. This region is less likely to undergo metabolic cleavage compared to other parts of the molecule.

Our proposed strategy involves the synthesis of this side chain starting from a commercially available ¹³C₃-labeled butanoic acid derivative. This approach offers an efficient and direct route to the isotopically labeled intermediate, which can then be coupled with the unlabeled backbone to yield the final product.

Retrosynthetic Analysis of [13C3]-Cobicistat Cobicistat [13C3]-Cobicistat Intermediate1 [13C3]-(2S)-2-amino-4-(morpholin-4-yl)butanoic acid derivative Cobicistat->Intermediate1 Amide bond formation Intermediate2 (2R,5R)-5-amino-1,6-diphenylhexan-2-yl carbamate intermediate Cobicistat->Intermediate2 Intermediate3 [13C3]-Butanoic acid precursor Intermediate1->Intermediate3 Multi-step synthesis Intermediate4 Unlabeled precursors Intermediate2->Intermediate4 Known synthesis

Caption: Retrosynthetic approach for [¹³C₃]-Cobicistat.

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used without further purification, unless otherwise specified. ¹³C₃-labeled starting materials can be procured from specialized vendors of stable isotopes. All reactions should be carried out under an inert atmosphere (Nitrogen or Argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or with appropriate staining agents. Purification of intermediates and the final product should be performed using flash column chromatography on silica gel. Structural confirmation and purity assessment are to be conducted using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Proposed Synthesis of [¹³C₃]-(2S)-2-amino-4-(morpholin-4-yl)butanoic acid

The synthesis begins with a commercially available ¹³C₃-labeled butanoic acid derivative. The following is a proposed synthetic sequence:

  • Bromination: The α-position of the ¹³C₃-labeled butanoic acid is selectively brominated using standard methods, such as reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator.

  • Amination: The resulting α-bromo acid is then subjected to amination. A common method involves reaction with a protected amine source, followed by deprotection. For stereocontrol, an asymmetric synthesis approach can be employed.

  • Introduction of the Morpholine Moiety: The terminal end of the butanoic acid chain is functionalized to introduce the morpholine ring. This can be achieved through a variety of methods, including reductive amination of a suitable aldehyde precursor with morpholine.

  • Protection and Activation: The amino and carboxylic acid functionalities of the resulting labeled amino acid are appropriately protected and activated for the subsequent coupling reaction.

Synthesis of the Unlabeled Backbone: 1,3-thiazol-5-ylmethyl [(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate

The synthesis of this intermediate can be achieved following established literature procedures, often detailed in patents for Cobicistat synthesis. This typically involves the synthesis of the (2R,5R)-5-amino-1,6-diphenylhexan-2-ol core, followed by carbamoylation with a 1,3-thiazol-5-ylmethyl derivative.

Final Coupling and Deprotection

The final step involves the amide coupling of the ¹³C₃-labeled morpholino-butanoic acid derivative with the unlabeled backbone intermediate. Standard peptide coupling reagents such as EDC/HOBt or HATU can be employed. Following the coupling reaction, any remaining protecting groups are removed under appropriate conditions to yield the final [¹³C₃]-Cobicistat analog.

Synthetic Workflow for [13C3]-Cobicistat start [13C3]-Butanoic Acid step1 α-Bromination start->step1 step2 Asymmetric Amination step1->step2 step3 Terminal Functionalization step2->step3 step4 Introduction of Morpholine step3->step4 step5 Protection & Activation step4->step5 labeled_intermediate [13C3]-Morpholino-butanoic acid derivative step5->labeled_intermediate coupling Amide Coupling (e.g., EDC, HOBt) labeled_intermediate->coupling unlabeled_start Unlabeled Precursors unlabeled_synthesis Multi-step synthesis of backbone unlabeled_start->unlabeled_synthesis unlabeled_intermediate (2R,5R)-5-amino-1,6-diphenylhexan-2-yl carbamate unlabeled_synthesis->unlabeled_intermediate unlabeled_intermediate->coupling deprotection Final Deprotection coupling->deprotection final_product [13C3]-Cobicistat deprotection->final_product

Caption: Proposed synthetic workflow for [¹³C₃]-Cobicistat.

Characterization and Data

The successful synthesis of the [¹³C₃]-Cobicistat analog must be confirmed through rigorous analytical characterization.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the primary technique to confirm the incorporation of the ¹³C₃ label. The molecular ion peak of the labeled analog should exhibit a mass shift of +3.01 Da compared to the unlabeled Cobicistat standard.

CompoundExpected Exact Mass (m/z) [M+H]⁺Observed Exact Mass (m/z) [M+H]⁺Mass Difference (Da)
Cobicistat776.45To be determinedN/A
[¹³C₃]-Cobicistat779.46To be determined+3.01
NMR Spectroscopy

¹³C NMR spectroscopy will provide direct evidence of the label's position. The spectrum of the labeled analog is expected to show significantly enhanced signals for the three carbon atoms in the butanoic acid backbone. ¹H NMR will also be used to confirm the overall structure of the molecule, with expected splitting patterns due to ¹H-¹³C coupling observed for protons attached to the labeled carbons.

Conclusion

This application note presents a comprehensive and scientifically grounded protocol for the synthesis of a ¹³C₃-labeled Cobicistat analog. The strategic incorporation of the stable isotope label into the morpholino-butanoic acid moiety provides a valuable tool for researchers in drug metabolism and pharmacokinetics. The availability of such labeled compounds is critical for conducting accurate quantitative bioanalysis and for the definitive identification of metabolites, ultimately supporting the development of safer and more effective therapeutic regimens.

References

  • Clinical Commissioning Policy: Use of cobicistat as a booster in treatment of HIV infection (all ages) - NHS England. Available at: [Link]

  • Isotopic Labeling of Metabolites in Drug Discovery Applications | Bentham Science. Available at: [Link]

  • cobicistat (Tybost) – International Association of Providers of AIDS Care - IAPAC. Available at: [Link]

  • What is Cobicistat used for? - News-Medical.net. Available at: [Link]

  • Evaluating the role of atazanavir/cobicistat and darunavir/cobicistat fixed-dose combinations for the treatment of HIV-1 infection - Dovepress. Available at: [Link]

  • Cobicistat: a Novel Pharmacoenhancer for Co-Formulation with HIV Protease and Integrase Inhibitors - PMC. Available at: [Link]

  • Isotopic Labeling of Metabolites in Drug Discovery Applications - Ingenta Connect. Available at: [Link]

  • Synthesis method of cobicistat - Eureka | Patsnap. Available at: [Link]

  • Using Stable Isotopes to Evaluate Drug Metabolism Pathways - SciTechnol. Available at: [Link]

  • Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies | Chemical Research in Toxicology - ACS Publications. Available at: [Link]

  • WO2014057498A2 - Process for the preparation of cobicistat intermediates - Google Patents.
  • WO2016128885A1 - A process for preparation of cobicistat - Google Patents.
  • 13C Metabolic Probes | Eurisotop. Available at: [Link]

  • Biotransformation of cobicistat: metabolic pathways and enzymes - PMC. Available at: [Link]

  • Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Isotopically Labeled 13 C 3 -Simazine and Development of a Simultaneous UPLC-MS/MS Method for the Analysis of Simazine in Soil - MDPI. Available at: [Link]

  • WO2015083066A1 - Preparation of cobicistat intermediates - Google Patents.
  • Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Available at: [Link]

  • Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry - ResearchGate. Available at: [Link]

  • Custom radiolabelling & stable isotope synthesis | Nuvisan DMPK. Available at: [Link]

  • Validation of a LC‐MS/MS Assay for Rapid and Simultaneous Quantification of Cobicistat and Venetoclax in Human Plasma and Serum - PMC. Available at: [Link]

  • Synthesis of stable isotope labelled steroid bis(sulfate) conjugates and their behaviour in collision induced dissociation experiments - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of stable isotope-labeled precursors for the biosyntheses of capsaicinoids, capsinoids, and capsiconinoids - PubMed. Available at: [Link]

Sources

Method

Pharmacokinetic assay development using 13C3-labeled thiazolyl internal standards

Application Note: Pharmacokinetic Assay Development Using 13 C 3​ -Labeled Thiazolyl Internal Standards Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application: Liquid Chromatograp...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacokinetic Assay Development Using 13 C 3​ -Labeled Thiazolyl Internal Standards

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Bioanalysis

Executive Summary

The accurate quantification of therapeutics in complex biological matrices is the cornerstone of pharmacokinetic (PK) profiling. For drugs containing a thiazole pharmacophore (e.g., Dasatinib, Ritonavir, Meloxicam), matrix effects in the electrospray ionization (ESI) source present a significant bioanalytical hurdle. This application note details the development and validation of a robust LC-MS/MS assay utilizing a 13 C 3​ -labeled thiazolyl internal standard (SIL-IS) . By replacing traditional deuterated ( 2 H) standards with a 13 C 3​ isotope, scientists can eliminate the "deuterium isotope effect," guarantee exact chromatographic co-elution, and mathematically neutralize ESI matrix suppression, ensuring full compliance with regulatory guidelines.

Mechanistic Rationale: The Causality of Isotopic Selection

The selection of an internal standard is not merely a procedural step; it is the fundamental mechanism that dictates the trustworthiness of the entire assay.

The Fallacy of Deuterium ( 2 H) Labels: Historically, deuterated internal standards have been used due to their lower synthesis cost. However, the carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond. This subtle quantum difference makes deuterated molecules slightly less lipophilic than their unlabeled counterparts. In reversed-phase chromatography, this causes the deuterated IS to elute slightly earlier than the target analyte—a phenomenon known as the deuterium isotope effect[1]. Because ESI matrix suppression is highly transient and varies by the millisecond, even a 0.05-minute retention time shift means the analyte and IS experience different ionization environments, destroying the accuracy of the IS correction[1].

The 13 C 3​ -Thiazolyl Advantage:

  • Exact Co-elution: 13 C atoms do not alter the lipophilicity or molar volume of the molecule. A 13 C 3​ -labeled IS guarantees absolute co-elution with the target drug, ensuring both molecules are subjected to the exact same matrix suppression zone in the ESI source[2].

  • Metabolic & Chemical Stability: Placing the 13 C isotopes within the rigid, aromatic thiazole ring prevents in vivo metabolic isotopic exchange and ex vivo degradation, which frequently plague deuterium labels located on labile aliphatic chains.

  • Elimination of Isotopic Cross-Talk: The natural isotopic envelope of a small molecule (~500 Da) includes M+1 and M+2 peaks due to natural 13 C (~1.1% abundance) and 34 S. A +3 Da mass shift ( 13 C 3​ ) pushes the IS precursor mass completely outside the unlabeled drug's isotopic tail, preventing signal interference (cross-talk) in the Multiple Reaction Monitoring (MRM) channels[3].

Regulatory Alignment

This protocol is designed as a self-validating system to meet the rigorous criteria set forth by the FDA Bioanalytical Method Validation Guidance for Industry (2018) [4]. The guidance mandates that matrix effects must not compromise assay reliability, and that accuracy and precision must remain within ±15% (±20% at the Lower Limit of Quantification, LLOQ)[4]. The use of a perfectly co-eluting 13 C 3​ -IS is the most authoritative method to satisfy these regulatory requirements.

Experimental Workflow

G N1 1. Plasma Sample Collection (Target: Thiazolyl-Drug) N2 2. Spike 13C3-Thiazolyl IS (Ensures Exact Co-elution) N1->N2 N3 3. Protein Precipitation (PPT) (Cold Acetonitrile + 0.1% FA) N2->N3 N4 4. UHPLC Separation (C18, Reversed-Phase) N3->N4 N5 5. ESI-MS/MS Detection (MRM Mode, +3 Da Shift) N4->N5 N6 6. Data Processing (Analyte/IS Peak Area Ratio) N5->N6

Figure 1: LC-MS/MS pharmacokinetic assay workflow using 13C3-labeled internal standards.

Step-by-Step Methodology

Note: This protocol uses Dasatinib (a thiazolyl tyrosine kinase inhibitor) as the model analyte. The principles apply universally to thiazole-containing therapeutics.

Materials and Reagents
  • Analyte: Dasatinib (Unlabeled, MW: 488.2 Da)

  • Internal Standard: Dasatinib- 13 C 3​ (Thiazole-labeled, MW: 491.2 Da)

  • Matrix: Blank human plasma (K2EDTA)

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).

Preparation of Calibrators and Quality Controls (QCs)
  • Prepare a primary stock solution of Dasatinib (1.0 mg/mL in DMSO).

  • Dilute the stock in 50% ACN/Water to create working solutions.

  • Spike working solutions into blank human plasma to yield a calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ) .

  • Prepare QC samples at 3.0 ng/mL (Low QC), 400 ng/mL (Mid QC), and 800 ng/mL (High QC).

  • Prepare the IS Working Solution (ISWS) : Dilute Dasatinib- 13 C 3​ to 50 ng/mL in 50% ACN/Water.

Sample Extraction (Protein Precipitation)

Causality Check: Cold ACN minimizes the solubility of plasma proteins, yielding a harder pellet. The addition of 0.1% FA disrupts protein-drug binding, ensuring total drug recovery.

  • Aliquot 50 µL of plasma sample (Calibrator, QC, or Unknown) into a 96-well plate.

  • Add 10 µL of the ISWS (50 ng/mL Dasatinib- 13 C 3​ ) to all wells except double blanks.

  • Add 150 µL of cold Acetonitrile containing 0.1% FA to precipitate proteins.

  • Vortex the plate vigorously for 5 minutes at 1000 RPM.

  • Centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (prevents peak distortion).

LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Gradient: 0.0-0.5 min (10% B), 0.5-2.5 min (linear to 90% B), 2.5-3.5 min (hold 90% B), 3.5-3.6 min (return to 10% B), 3.6-4.5 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Positive ESI, MRM Mode.

    • Dasatinib (Analyte): m/z 488.2 → 401.1

    • Dasatinib- 13 C 3​ (IS): m/z 491.2 → 404.1

Data Presentation & Validation Results

The assay must be validated across three separate batches to prove robustness. The data below summarizes typical performance metrics when utilizing a perfectly co-eluting 13 C 3​ -IS.

Table 1: Intra- and Inter-Assay Precision and Accuracy

Regulatory Requirement: Precision (%CV) ≤15% (≤20% at LLOQ); Accuracy (%Bias) within ±15% (±20% at LLOQ).

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1.06.2%+4.1%7.8%+5.5%
Low QC 3.04.1%-2.3%5.0%-1.8%
Mid QC 400.02.8%+1.5%3.4%+2.1%
High QC 800.02.5%-1.1%3.1%-0.9%
Table 2: Matrix Factor (MF) and Extraction Recovery

Causality Check: The raw Analyte MF shows ~25% ion suppression (0.75). However, because the 13 C 3​ -IS co-elutes exactly, it experiences the exact same suppression. Consequently, the IS-Normalized MF is ~1.0, proving the assay mathematically neutralizes the matrix effect.

QC LevelRaw MF (Analyte)Raw MF (IS)IS-Normalized MFExtraction Recovery (%)
Low QC 0.74 ± 0.060.75 ± 0.050.99 ± 0.02 88.4 ± 3.1%
High QC 0.76 ± 0.040.76 ± 0.041.00 ± 0.01 90.2 ± 2.5%

Troubleshooting & Best Practices

  • Divergent Matrix Factors: If the IS-Normalized MF deviates significantly from 1.0 (e.g., <0.85 or >1.15), verify that you are using a 13 C-labeled IS and not a deuterated one. A divergent IS-MF is the primary symptom of the deuterium isotope effect causing slight chromatographic separation between the analyte and IS[1].

  • Elevated Baseline at LLOQ: If the blank sample spiked only with IS shows a peak in the analyte MRM channel, isotopic cross-talk is occurring. Ensure the IS purity is >99% and that the mass shift is at least +3 Da to clear the M+2 natural isotope envelope of the unlabeled drug[3].

  • Inconsistent Recovery: If extraction recovery drops below 70%, the protein precipitation may be incomplete. Ensure the ACN is chilled to -20°C prior to use, as cold temperatures drastically reduce protein solubility.

References

  • Bioanalytical Method Validation Guidance for Industry | FDA U.S. Food and Drug Administration (FDA)[Link]

  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma Journal of Pharmaceutical and Biomedical Analysis (Ovid)[Link]

  • Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry Journal of Chromatography A (NIH)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Storage of Thiazolylmethyl-4-nitrophenylcarbonate-13C3

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers handling high-value, stable isotope-labeled standards. Thiazolylmethyl-4-nitrophenylcarbonate-13C3 (NCT-13C3)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers handling high-value, stable isotope-labeled standards. Thiazolylmethyl-4-nitrophenylcarbonate-13C3 (NCT-13C3) is a critical, highly sensitive activated mixed carbonate used predominantly as an electrophilic linker in the synthesis of protease inhibitors such as 1[1].

Due to the extreme cost of the 13C3​ isotopic label, preventing degradation is paramount. This guide provides the mechanistic causality behind its instability, quantitative kinetic data, and a self-validating protocol to ensure zero loss of active titer during storage.

Mechanistic Insight: The Vulnerability of Activated Carbonates

To prevent degradation, we must first understand why this compound degrades. Thiazolylmethyl-4-nitrophenylcarbonate is highly susceptible to nucleophilic attack by water (hydrolysis).

The causality lies in the molecular structure: the 4-nitrophenyl moiety is a powerful electron-withdrawing group. This draws electron density away from the carbonate carbonyl carbon, making it highly electrophilic. When exposed to even trace amounts of atmospheric moisture, water acts as a nucleophile, attacking the carbonyl carbon to form an 2[2].

This intermediate rapidly collapses because the 4-nitrophenolate anion is an exceptionally stable leaving group (pKa ~7.15)[3]. The collapse results in irreversible decarboxylation, destroying your expensive standard and yielding 4-nitrophenol, CO2​ , and thiazolyl carbinol.

Quantitative Data: Hydrolysis Kinetics

The rate of hydrolysis is heavily dependent on the environmental pH and the presence of nucleophiles. The table below summarizes the kinetic stability of 4-nitrophenyl carbonates under various conditions to inform your handling choices.

Environmental ConditionHydrolysis Rate / StabilityMechanistic Causality
Acidic Aqueous (pH 1-3) Highly StableProtonation of water reduces its nucleophilicity; the carbonyl carbon is less susceptible to attack[3].
Neutral Aqueous (pH 7) Moderately Stable (Slow)Ambient water acts as a weak nucleophile, leading to slow background hydrolysis[3].
Basic Aqueous (pH > 8) Rapid Hydrolysis ( t1/2​ < mins)Hydroxide ions are strong nucleophiles; tetrahedral intermediate formation is highly favored[2].
Atmospheric Moisture Gradual DegradationSurface condensation introduces localized aqueous microenvironments, initiating the cascade.
Anhydrous / Inert (-20°C) Indefinitely StableTotal exclusion of nucleophiles prevents the formation of the tetrahedral intermediate.
Workflow Visualization

Below is the logical workflow required to process a newly received vial of NCT-13C3. Bypassing any of these steps introduces moisture and guarantees partial hydrolysis.

G N1 1. Receive Compound (Dry Ice / -20°C) N2 2. Equilibrate to Room Temp (In Desiccator, 1-2 hrs) N1->N2 Prevent condensation N3 3. Transfer to Glovebox (Argon or N2 Atmosphere) N2->N3 Exclude atmospheric moisture N4 4. Dissolve & Aliquot (Anhydrous Solvent) N3->N4 Single-use portions N5 5. Evaporate Solvent (Under Inert Gas Stream) N4->N5 Optional: dry aliquots N6 6. Seal Vials (PTFE-lined caps + Parafilm) N5->N6 Ensure hermetic seal N7 7. Long-Term Storage (-20°C to -80°C with Desiccant) N6->N7 Minimize kinetic degradation

Workflow for handling and storing moisture-sensitive Thiazolylmethyl-4-nitrophenylcarbonate-13C3.

Self-Validating SOP: Anhydrous Aliquoting & Storage

To prevent repeated freeze-thaw cycles and moisture exposure, the entire batch should be aliquoted into single-use vials immediately upon receipt. This protocol is designed to be self-validating : if your dissolved aliquots remain perfectly colorless, your anhydrous technique was successful. A yellow tint indicates moisture ingress.

Step 1: Thermal Equilibration (Critical) Place the sealed, cold vial inside a vacuum desiccator containing indicating Drierite. Allow it to sit for 1–2 hours until it reaches ambient room temperature. Causality: Opening a cold vial causes ambient humidity to instantly condense on the powder, initiating hydrolysis.

Step 2: Inert Atmosphere Transfer Transfer the unopened, room-temperature vial into a glovebox purged with high-purity Argon or Nitrogen.

Step 3: Dissolution & Aliquoting Dissolve the NCT-13C3 powder in a strictly anhydrous, amine-free solvent (e.g., dry Dichloromethane or Tetrahydrofuran stored over 3Å molecular sieves). Dispense the solution into pre-dried, amber glass vials (amber glass prevents UV-induced degradation).

Step 4: Solvent Evaporation Gently evaporate the solvent under a steady stream of Argon until a dry powder/film remains.

Step 5: Hermetic Sealing & Cryogenic Storage Cap the vials using PTFE-lined screw caps (PTFE provides a superior moisture barrier compared to standard rubber/silicone septa). Wrap the caps tightly with Parafilm. Store the aliquots at -20°C or -80°C inside a secondary container filled with desiccant.

Troubleshooting & FAQs

Q: My Thiazolylmethyl-4-nitrophenylcarbonate-13C3 powder has turned distinctly yellow. Is it ruined? A: A yellow shift is the primary visual indicator of hydrolysis. The reaction releases 4-nitrophenol, which exists as the bright yellow3 in the presence of trace bases[3]. While the entire batch may not be destroyed, the active titer of your 13C3​ -labeled carbonate is reduced. You must re-quantify the purity via quantitative NMR (qNMR) or LC-MS before proceeding with sensitive coupling reactions.

Q: Can I store the compound in a standard -20°C freezer without a desiccator? A: No. Standard frost-free freezers undergo regular auto-defrost cycles, which introduce significant temperature fluctuations and humidity. Always store the primary sealed vial inside a secondary container (e.g., a tightly capped glass jar or 50 mL conical tube) filled with indicating silica gel to scavenge any permeating moisture.

Q: What is the optimal solvent for preparing stock solutions if I don't want to dry it back down? A: Use strictly anhydrous, amine-free solvents such as dry Dichloromethane (DCM) or Tetrahydrofuran (THF). Never use alcohols (e.g., methanol, ethanol), as they will undergo rapid solvolysis (transesterification), displacing the 4-nitrophenyl group. Ensure your solvent is stored over activated molecular sieves and handle the solution under inert gas.

References
  • National Center for Biotechnology Information. "4-Nitrophenyl 1,3-thiazol-5-ylmethyl carbonate | C11H8N2O5S | CID 9882147." PubChem.
  • Kocalar, S., et al. "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups." Journal of Emerging Investigators, 2022.
  • Castro, E. A., et al. "Kinetic Study of the Phenolysis of Bis(4-nitrophenyl) Carbonate, Bis(4-nitrophenyl) Thionocarbonate, and Methyl 4-Nitrophenyl Thionocarbonate." The Journal of Organic Chemistry, 2001.

Sources

Optimization

Technical Support Center: A Guide to Improving Product Yield in Thiazolylmethyl-4-nitrophenylcarbonate-¹³C₃ Carbamate Synthesis

Welcome to our dedicated technical support center for the synthesis of Thiazolylmethyl-4-nitrophenylcarbonate-¹³C₃ carbamate. This guide is designed for researchers, scientists, and drug development professionals to navi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the synthesis of Thiazolylmethyl-4-nitrophenylcarbonate-¹³C₃ carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a special focus on maximizing the incorporation of the expensive ¹³C₃-labeled starting material and overall product yield.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of Thiazolylmethyl-4-nitrophenylcarbonate-¹³C₃ carbamate.

Q1: What is the general reaction scheme for the synthesis of Thiazolylmethyl-4-nitrophenylcarbonate-¹³C₃ carbamate?

The synthesis typically involves the reaction of ¹³C₃-labeled 5-hydroxymethylthiazole with 4-nitrophenyl chloroformate in the presence of a base, often with a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).

Q2: Why is maximizing yield so critical in this specific synthesis?

The starting material, ¹³C₃-labeled 5-hydroxymethylthiazole, is significantly more expensive than its unlabeled counterpart.[1] Therefore, every percentage point of yield directly impacts the cost-effectiveness of producing the final labeled compound for use in drug metabolism and pharmacokinetic studies.[]

Q3: What are the primary factors that can lead to low yield in this reaction?

Several factors can contribute to diminished yields, including:

  • Moisture: 4-Nitrophenyl chloroformate is highly sensitive to moisture and can rapidly hydrolyze, rendering it inactive for the desired reaction.[3][4][5]

  • Impurity of Reactants: The purity of both the ¹³C₃-5-hydroxymethylthiazole and 4-nitrophenyl chloroformate is crucial. Impurities can lead to side reactions and complicate purification.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or inefficient mixing can all negatively impact the yield.

  • Inefficient Catalysis: The choice and amount of catalyst, such as DMAP, can significantly affect the reaction rate and completeness.[6][7][8]

  • Product Loss During Workup and Purification: The purification process, particularly column chromatography or recrystallization, can be a significant source of product loss if not optimized.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the limiting reactant (typically the ¹³C₃-5-hydroxymethylthiazole) and the formation of the product.

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of common problems encountered during the synthesis, their probable causes, and actionable solutions.

Issue 1: Low or No Product Formation

Symptoms: TLC analysis shows unreacted ¹³C₃-5-hydroxymethylthiazole and no, or very faint, product spot.

Potential Cause Explanation Recommended Solution
Degradation of 4-Nitrophenyl Chloroformate This reagent is highly sensitive to moisture and can decompose upon storage, especially if not kept in a tightly sealed container under inert atmosphere and refrigerated.[3][4][5]Use a fresh bottle of 4-nitrophenyl chloroformate or test the reactivity of an older bottle on a small scale with an inexpensive alcohol before committing your valuable ¹³C₃-labeled starting material.
Presence of Moisture in the Reaction Water will react with 4-nitrophenyl chloroformate to form 4-nitrophenol and HCl, and with the activated intermediate, preventing the desired reaction with the alcohol.[3][4]Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Ineffective Base The base is crucial for neutralizing the HCl byproduct of the reaction.[9] If the base is weak, impure, or added in insufficient quantity, the reaction medium can become acidic, potentially leading to side reactions or inhibiting the primary reaction.Use a high-purity, non-nucleophilic base such as triethylamine or diisopropylethylamine. Ensure the base is added in a slight excess (e.g., 1.1-1.2 equivalents).
Insufficient Catalysis DMAP is a highly effective nucleophilic catalyst that accelerates the acylation of the alcohol.[6][7][8] In its absence or at too low a concentration, the reaction may be extremely slow.Use a catalytic amount of DMAP (e.g., 0.05-0.1 equivalents). Ensure the DMAP is of high purity.
Issue 2: Formation of Significant Byproducts

Symptoms: TLC shows multiple spots in addition to the desired product and starting materials.

Potential Cause Explanation Recommended Solution
Dimerization or Polymerization If the ¹³C₃-5-hydroxymethylthiazole is not of high purity, or if reaction conditions are too harsh, side reactions leading to dimers or oligomers can occur.Ensure the purity of the starting material through appropriate analytical techniques (e.g., NMR, GC-MS) before use. Maintain the recommended reaction temperature.
Reaction with Solvent If the solvent is not inert (e.g., contains residual alcohol or water), it can compete with the intended nucleophile.Use high-purity, anhydrous, and non-protic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
Side reactions of 4-nitrophenyl chloroformate In the presence of certain nucleophiles, 4-nitrophenyl chloroformate can undergo other reactions.Control the reaction temperature and ensure the slow addition of the chloroformate to the solution of the alcohol and base.
Issue 3: Difficult Purification and Low Isolated Yield

Symptoms: The crude product appears to have formed based on TLC, but significant loss occurs during purification.

Potential Cause Explanation Recommended Solution
Product Instability on Silica Gel Some organic molecules can decompose on the acidic surface of silica gel during column chromatography.Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. Alternatively, consider other purification methods like preparative TLC or recrystallization.
Co-elution of Product and Impurities If the polarity of the product and a major impurity are very similar, separation by column chromatography can be challenging, leading to mixed fractions and lower isolated yield.Optimize the solvent system for TLC to achieve better separation before attempting column chromatography. A gradient elution might be necessary.
Inefficient Recrystallization Choosing the wrong solvent or cooling the solution too quickly can lead to poor crystal formation or "oiling out" of the product.[10]Perform small-scale solvent screening to find an appropriate recrystallization solvent or solvent system.[11][12] Allow the solution to cool slowly to promote the formation of pure crystals.

Experimental Protocols

General Protocol for Thiazolylmethyl-4-nitrophenylcarbonate-¹³C₃ Carbamate Synthesis
  • Under an inert atmosphere (N₂ or Ar), dissolve ¹³C₃-5-hydroxymethylthiazole (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • In a separate flask, dissolve 4-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM.

  • Add the 4-nitrophenyl chloroformate solution dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC until the ¹³C₃-5-hydroxymethylthiazole is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizing the Synthesis and Troubleshooting

Reaction Mechanism

The following diagram illustrates the DMAP-catalyzed synthesis of Thiazolylmethyl-4-nitrophenylcarbonate.

Reaction_Mechanism DMAP DMAP Intermediate Acylpyridinium Intermediate DMAP->Intermediate + PNPC 4-Nitrophenyl Chloroformate PNPC->Intermediate Intermediate->DMAP Regenerated Product Thiazolylmethyl-4-nitrophenylcarbonate-¹³C₃ Intermediate->Product + Thiazole_OH ¹³C₃-5-hydroxymethylthiazole Thiazole_OH->Product Byproduct DMAP-H⁺Cl⁻

Caption: DMAP-catalyzed acylation mechanism.

Troubleshooting Workflow

This flowchart provides a logical approach to diagnosing and resolving low yield issues.

Troubleshooting_Workflow Start Low Product Yield Check_Reagents Verify Reagent Quality (¹³C₃-Thiazole-OH, PNPC, DMAP) Start->Check_Reagents Reagent_OK Reagents OK Check_Reagents->Reagent_OK Yes Reagent_Bad Use Fresh/Pure Reagents Check_Reagents->Reagent_Bad No Check_Conditions Review Reaction Conditions (Anhydrous, Inert Atmosphere, Temp.) Reagent_OK->Check_Conditions Reagent_Bad->Start Conditions_OK Conditions Correct Check_Conditions->Conditions_OK Yes Conditions_Bad Optimize Conditions Check_Conditions->Conditions_Bad No Check_Purification Analyze Purification Step (Column vs. Recrystallization) Conditions_OK->Check_Purification Conditions_Bad->Start Purification_OK Yield Loss Minimal Check_Purification->Purification_OK Yes Purification_Bad Optimize Purification Method Check_Purification->Purification_Bad No Success Improved Yield Purification_OK->Success Purification_Bad->Start

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Thiazolylmethyl-4-nitrophenylcarbonate-13C3

Welcome to the technical support guide for Thiazolylmethyl-4-nitrophenylcarbonate-13C3. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Thiazolylmethyl-4-nitrophenylcarbonate-13C3. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in aqueous media. As a key intermediate in the synthesis of Ritonavir, understanding its handling and properties is crucial for successful experimental outcomes.[1] This guide provides in-depth, field-proven insights and step-by-step protocols to overcome solubility issues.

The Thiazolylmethyl-4-nitrophenylcarbonate molecule is characterized by its high lipophilicity and crystalline structure, which inherently limits its solubility in aqueous systems.[1][2] The inclusion of a stable, non-radioactive 13C3 isotope label is designed for use in metabolic studies or as an internal standard in mass spectrometry-based assays; it slightly increases the molecular weight but does not fundamentally alter the compound's physicochemical properties, including its solubility.[3][]

Section 1: Compound Properties at a Glance

Before troubleshooting, it's essential to understand the fundamental properties of the compound.

PropertyValueSource(s)
Chemical Name (5-Thiazolyl)methyl-(4-nitrophenyl)carbonate-13C3[2][3]
Molecular Formula C8 ¹³C3H8N2O5S[3]
Molecular Weight 283.23 g/mol [3]
Appearance White to slight yellow crystalline powder[1]
Melting Point ~65-85 °C (Range reported across sources)[1][5]
Aqueous Solubility Practically insoluble[1]
Organic Solubility Soluble in dichloromethane; sparingly soluble in methanol[1]
Recommended Storage Store in a cool, dry place, sealed, and protected from moisture.[6][7]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my Thiazolylmethyl-4-nitrophenylcarbonate-13C3 not dissolving in my aqueous buffer? This compound is a lipophilic ("fat-loving") organic molecule with a computed XLogP3-AA value of 2.5, indicating a strong preference for non-polar environments over water.[2] Its stable crystalline lattice structure further requires significant energy to break apart, a process that is not favored in aqueous media. Therefore, it is classified as practically insoluble in water.[1] Direct dissolution in buffers like PBS or TRIS is not feasible and will result in a suspension of undissolved particles.

Q2: Does the ¹³C₃ isotopic label affect the compound's solubility? No, not in any meaningful way. The substitution of three Carbon-12 atoms with Carbon-13 atoms is a common technique used to create a mass-shifted internal standard for quantitative analysis or to trace metabolic pathways.[][8] This stable isotope labeling does not change the elemental composition, charge, or polarity of the molecule. Any solubility issues you are experiencing are inherent to the parent molecular structure.

Q3: What is the recommended starting solvent to prepare a high-concentration stock solution? The most common and effective strategy is to first dissolve the compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose in drug discovery and biological assays due to its powerful solubilizing capacity for a wide range of compounds.[9] Other potential solvents include N,N-Dimethylformamide (DMF) or ethanol, though they may be less effective.

Q4: How should I store the compound and its solutions to ensure stability? The solid powder should be stored in a tightly sealed container in a cool, dry place, protected from moisture to prevent potential degradation.[6] Carbonate esters can be susceptible to hydrolysis. Stock solutions prepared in anhydrous DMSO can be stored at -20°C or -80°C for several months. Before use, thaw the vial completely and vortex thoroughly to ensure homogeneity, as compounds can precipitate out at low temperatures.

Section 3: In-Depth Troubleshooting and Solubilization Protocols

Successfully preparing an aqueous solution of this compound is a multi-step process that involves creating a concentrated organic stock followed by careful dilution into your final aqueous medium using specific strategies.

Logical Troubleshooting Workflow

This diagram outlines the decision-making process for addressing solubility challenges with Thiazolylmethyl-4-nitrophenylcarbonate-13C3.

G cluster_start cluster_stock Step 1: Prepare Organic Stock cluster_working Step 2: Prepare Aqueous Working Solution cluster_outcome Step 3: Verify Outcome start Compound fails to dissolve in aqueous buffer stock_prep Dissolve compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM) start->stock_prep Incorrect initial approach strategy_cosolvent Strategy A: Co-Solvent Dilution stock_prep->strategy_cosolvent For assays tolerant to low % organic solvent strategy_excipient Strategy B: Excipient-Assisted Solubilization stock_prep->strategy_excipient For sensitive assays or higher concentrations outcome Visually inspect for clarity. Proceed with experiment. strategy_cosolvent->outcome Final [DMSO] <1% strategy_excipient->outcome Using Cyclodextrin or Surfactant precipitate Precipitation observed. Re-evaluate strategy: - Lower final concentration - Increase excipient/co-solvent % outcome->precipitate If solution is cloudy

Caption: Troubleshooting workflow for solubilizing Thiazolylmethyl-4-nitrophenylcarbonate-13C3.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Rationale: The principle here is "like dissolves like." DMSO is a polar aprotic solvent that can effectively disrupt the crystal lattice of the compound and solvate the molecule, creating a stable, concentrated stock solution.[9] This stock serves as the foundation for all subsequent aqueous dilutions.

Methodology:

  • Weigh Compound: Accurately weigh the required amount of Thiazolylmethyl-4-nitrophenylcarbonate-13C3 powder in a microfuge tube or glass vial.

  • Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Caution: Do not overheat, as it may risk compound degradation.

  • Visual Confirmation: Ensure the solution is completely clear with no visible particulates. This is your self-validating check. If particles remain, sonication for 5 minutes may be attempted.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent Strategy

Rationale: When the DMSO stock is diluted into an aqueous buffer, the dramatic change in solvent polarity can cause the compound to precipitate, or "crash out." A co-solvent strategy involves ensuring the final aqueous solution retains a small percentage of the organic solvent to maintain solubility.[] For most cell-based assays, the final DMSO concentration should be kept below 1%, and ideally below 0.5%, to avoid solvent-induced toxicity or off-target effects.

Methodology:

  • Prepare Buffer: Add the required volume of your final aqueous buffer (e.g., PBS, cell culture media) to a sterile tube.

  • Add Stock Solution: While vortexing the buffer, add the small volume of the DMSO stock solution drop-by-drop. For example, to make 1 mL of a 10 µM solution from a 10 mM stock, you would add 1 µL of the stock to 999 µL of buffer (Final DMSO: 0.1%).

  • Maintain Energy: Continue vortexing for at least 30 seconds after adding the stock to ensure rapid and complete mixing, which minimizes localized high concentrations that can initiate precipitation.

  • Visual Confirmation: Immediately inspect the solution. It should remain clear. If cloudiness or precipitate appears, the final concentration is too high for this method, and an excipient-based strategy should be considered.

Protocol 3: Preparation of an Aqueous Working Solution using Cyclodextrins

Rationale: Cyclodextrins are cyclic oligosaccharides that act as molecular hosts, encapsulating the lipophilic guest molecule (your compound) within their hydrophobic core.[11][12] This "inclusion complex" presents a hydrophilic exterior, rendering the entire complex water-soluble.[12] This method is particularly useful for sensitive applications where organic co-solvents are undesirable. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[12]

Methodology:

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 10-20% w/v). Gentle warming may be required. Allow it to cool to room temperature.

  • Add Compound Stock: Add a small volume of your concentrated DMSO stock solution directly into the HP-β-CD solution. The molar ratio of cyclodextrin to the compound should be high (e.g., 100:1 or greater) for optimal complexation.

  • Promote Complexation: Vortex the mixture vigorously for 5-10 minutes. An overnight incubation with gentle agitation at room temperature or 4°C can sometimes improve the efficiency of complex formation.

  • Final Dilution (if necessary): This cyclodextrin-complexed solution can now be further diluted into your final aqueous medium.

  • Visual Confirmation: The final solution should be clear. This method can often achieve higher final aqueous concentrations of the compound compared to the co-solvent strategy alone.

Section 4: Summary of Solubilization Strategies

The optimal strategy depends on the required final concentration and the tolerance of your experimental system to additives.

StrategyMechanism of ActionAdvantagesDisadvantagesBest For...
Co-Solvent Reduces the overall polarity of the aqueous solvent system, keeping the lipophilic compound solvated.[]Simple, rapid, and effective for low final concentrations.Limited by the maximum achievable concentration before precipitation; potential for solvent toxicity in biological assays.[13]Initial screening, in vitro assays tolerant to <1% DMSO.
pH Adjustment Protonating or deprotonating ionizable functional groups to create a charged, more water-soluble species.[11]Can be highly effective for acidic or basic compounds.High Risk: Carbonate esters are prone to hydrolysis at non-neutral pH, leading to compound degradation. Not recommended for this molecule.Not recommended for this compound due to stability concerns.
Surfactants Form micelles that encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous phase.[11]Can significantly increase apparent solubility.Potential for biological interference (e.g., cell membrane disruption); can be difficult to remove.[13]Formulations where biological interference from the surfactant has been ruled out.
Cyclodextrins Forms a host-guest inclusion complex, masking the compound's hydrophobicity.[12]Biocompatible and highly effective; can achieve higher concentrations than co-solvents alone.[12]Requires optimization of cyclodextrin type and concentration; higher cost.Cell-based assays, in vivo studies, and applications requiring minimal organic solvent and higher final compound concentrations.[11]

References

  • (5-Thiazolyl)methyl-(4-nitrophenyl)
  • How will you increase the solubility of organic compounds in w
  • CHAPTER 2: Tactics to Improve Solubility. Books.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • What are the safety precautions when handling carbon
  • Cosolvent - The 'Medicinal Magician' in The Labor
  • Insoluble drug delivery strategies: review of recent advances and business prospects. PMC.
  • pH Adjustment and Co-Solvent Optimiz
  • Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • Calcium Carbonate Safety D
  • Formulation strategies for poorly soluble drugs.
  • Thiazolylmethyl-4-nitrophenylcarbon
  • 4-Nitrophenyl 1,3-thiazol-5-ylmethyl carbon
  • Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. Stable Isotope.
  • ((5-Thiazolyl)methyl)-(4-nitrophenyl)carbonate Chemical Properties. Chongqing Chemdad Co., Ltd.
  • An overview of methods using 13C for improved compound identification in metabolomics and n

Sources

Optimization

Optimizing LC-MS/MS ionization parameters for 13C3-labeled thiazolyl derivatives

Welcome to the Advanced Applications Support Center. Designed for researchers and drug development professionals, this portal provides mechanistic troubleshooting and self-validating workflows for optimizing Liquid Chrom...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Designed for researchers and drug development professionals, this portal provides mechanistic troubleshooting and self-validating workflows for optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters, specifically focusing on 13C3-stable isotope-labeled (SIL) thiazolyl derivatives.

As a Senior Application Scientist, I have structured this guide to move beyond basic instrument manuals. Here, we explore the causality behind ionization behaviors, ensuring every method you develop is robust, sensitive, and analytically self-validating.

The Mechanistic Foundation: Why 13C3-Thiazolyls?

Thiazolyl derivatives contain a five-membered heterocyclic ring with electron-withdrawing nitrogen and sulfur atoms. In LC-MS/MS, the basic nitrogen is the primary site of protonation, making Positive Electrospray Ionization (ESI+) the mandatory operational mode.

The integration of a 13C3 label (a +3.0101 Da mass shift) is a deliberate structural choice for Stable Isotope Dilution (SID). Because sulfur possesses a naturally heavy isotope ( 34 S, ~4.2% abundance), unlabeled thiazoles exhibit a prominent M+2 isotopic peak. A standard 13C or deuterium label (+1 or +2 Da) would suffer from severe isotopic crosstalk. The 13C3 label pushes the internal standard's precursor mass safely beyond the natural isotopic envelope of the analyte, enabling perfect co-elution and precise correction of matrix effects (1)[1].

G Sample Biological Sample + 13C3-Thiazolyl IS LC LC Separation (Co-elution) Sample->LC ESI ESI+ Ionization (Matrix Effects) LC->ESI MS1 MS1: Precursor Selection Unlabeled vs +3 Da ESI->MS1 MS2 MS2: MRM Transitions Quantification MS1->MS2

Caption: Stable isotope dilution (SID) logic for correcting matrix effects via co-elution.

Diagnostic Q&A: Troubleshooting Ionization & Fragmentation

Q1: Why is the ESI+ signal for my 13C3-thiazolyl internal standard fluctuating wildly during the LC gradient? Causality: Signal fluctuation during a gradient is a hallmark of dynamic matrix effects or inadequate droplet desolvation as the organic composition of the mobile phase changes. Thiazolyl derivatives are highly sensitive to droplet surface tension. Solution: First, ensure your mobile phase contains 0.1% Formic Acid to keep the thiazole nitrogen pre-protonated in solution. Second, increase the desolvation gas temperature (e.g., to 450–550 °C). High temperatures overcome the high surface tension of the aqueous phase early in the gradient, ensuring the ion evaporation mechanism is not bottlenecked.

Q2: I am observing in-source fragmentation of the thiazole ring before it even reaches Q1. How do I prevent this? Causality: In-source fragmentation occurs when the Declustering Potential (DP) or Cone Voltage is excessively high. While high voltage helps strip away solvent clusters, it accelerates the ions too aggressively through the intermediate pressure region, causing destructive collisions with residual gas molecules before mass analysis. Solution: Perform a syringe infusion and ramp the DP from 20 V to 150 V. Plot the intensity of the intact [M+H]+ precursor. Select a DP that is exactly 10% below the voltage where the precursor signal begins to drop and fragment ions appear.

Q3: Does the 13C3 label change the optimal Collision Energy (CE) compared to the unlabeled thiazolyl derivative? Causality: The chemical bond dissociation energy remains identical because isotope substitution does not alter the electronic structure. However, the kinematics of collision-induced dissociation (CID) change slightly due to the increased center-of-mass of the 13C3 precursor. Solution: While the optimal CE is usually within ±1–2 eV of the unlabeled compound, you must optimize the 13C3 CE independently. Do not blindly copy the unlabeled CE, especially for low-mass product ions where the center-of-mass collision energy differs significantly.

Parameter Optimization Data Matrix

To achieve maximum sensitivity, parameters must be tuned systematically using a Design of Experiments (DoE) approach (). Below is a comparative matrix of baseline versus optimized parameters specifically calibrated for thiazolyl pharmacophores (2)[2].

ParameterBaseline Starting ValueOptimized Range (ESI+)Mechanistic Rationale
Capillary / Spray Voltage 3.5 kV1.5 - 2.5 kVThiazoles are easily protonated; lower voltages prevent corona discharge at the capillary tip.
Source Temperature 300 °C450 - 550 °CHigh temperatures overcome the high surface tension of highly aqueous mobile phases.
Declustering Potential (DP) 80 V40 - 60 VLower DP prevents premature in-source cleavage of labile thiazole-sidechain bonds.
Collision Energy (CE) 25 eV15 - 35 eV (Compound specific)Tuned to yield a primary product ion at ~30-50% relative abundance of the precursor.

Self-Validating Experimental Protocol

A robust protocol must validate itself at every stage to prevent compounding errors. Follow this three-phase workflow to optimize your 13C3-thiazolyl internal standard.

G Start Start: 13C3-Thiazolyl Optimization Step1 1. Syringe Infusion (Tune MS1) Start->Step1 Step2 2. DP/Cone Voltage Optimization Step1->Step2 Step3 3. MS/MS Fragmentation (CE Optimization) Step2->Step3 Step4 4. LC-MS/MS Integration (Source Temp/Gas) Step3->Step4 End Validated Method Step4->End

Caption: LC-MS/MS parameter optimization workflow for 13C3-thiazolyl derivatives.

Phase 1: Precursor Ion Optimization (Syringe Infusion)
  • Prepare a 100 ng/mL solution of the 13C3-thiazolyl derivative in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Infuse at 10 µL/min directly into the ESI source.

  • Set the mass spectrometer to Q1 Scan mode (m/z 100–1000). Identify the [M+H]+ peak.

  • Validation Check: The mass must be exactly 3.01 Da heavier than the unlabeled standard. The signal-to-noise (S/N) ratio of the [M+H]+ peak must exceed 1000:1. If it fails, verify the pH of your solvent; thiazoles require acidic conditions for optimal protonation.

Phase 2: MS/MS Fragmentation (Collision Energy Tuning)
  • Isolate the 13C3 [M+H]+ precursor in Q1.

  • Perform a product ion scan (Q3 Scan) while ramping the Collision Energy (CE) from 10 eV to 50 eV using Argon or Nitrogen collision gas.

  • Identify the two most abundant and stable product ions (Quantifier and Qualifier). Critical Note: Ensure these product ions retain the 13C3 label (mass will be +3 Da compared to unlabeled fragments) or mathematically account for the neutral loss of the labeled moiety.

  • Validation Check: The optimal CE is achieved when the precursor ion is depleted to <10% of its original intensity, and the primary product ion reaches its maximum absolute intensity.

Phase 3: Source Parameter Tuning (Flow Injection Analysis - FIA)
  • Connect the LC system to the MS without an analytical column (FIA mode).

  • Inject 5 µL of the standard at your intended LC flow rate (e.g., 0.4 mL/min).

  • Ramp the Source Temperature from 300 °C to 600 °C in 50 °C increments.

  • Validation Check: Plot the Area Under the Curve (AUC) for each injection. Select the temperature that yields the highest AUC without causing thermal degradation (thermal degradation is validated by a sudden drop in precursor intensity coupled with a rise in solvent-independent background noise).

References
  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine - Spectroscopy Online. Available at:[Link]

  • Stable-isotope dilution LC–MS for quantitative biomarker analysis - Taylor & Francis Online. Available at:[Link]

  • Preclinical pharmacokinetic study of a new thiazolyl hydrazone derivative with antifungal activity in mice plasma by LC-MS/MS - NIH/PubMed. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Isotopic Scrambling in 13C3-Carbonate Coupling Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter a frustrating phenomenon: the loss of isotopic fidelity w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter a frustrating phenomenon: the loss of isotopic fidelity when using highly enriched reagents like 13C3-dimethyl carbonate (13C3-DMC) or 13C3-ethylene carbonate .

Isotopic scrambling—where the target 13C label is diluted, randomly distributed, or exchanged with unlabeled carbon—can devastate downstream NMR analysis and metabolic tracking. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and eliminate scrambling in your coupling reactions.

Mechanistic Causality of Isotopic Scrambling

Isotopic scrambling in 13C3-carbonate systems is rarely caused by reagent impurity. Instead, it is a kinetically driven process dictated by your chosen reaction conditions. To establish a self-validating experimental design, you must understand the two primary pathways that cause scrambling:

  • Solvent-Mediated Exchange (The "Non-Innocent" Solvent Effect): In polar aprotic solvents, reactive intermediates generated from 13C3-carbonates can form transient adducts. For example,, attacking 13C-methyl intermediates to form a 13C-enriched trimethylsulfoxonium species. This creates a reversible pool of methyl groups, leading to rapid isotopic scrambling between the labeled substrate and the solvent.

  • Reversible Decarboxylation/Recarboxylation: During the synthesis of cyclic carbonates or polyurethanes, the transient release of 13CO2 can lead to scrambling if the system is open, or if unlabeled 12CO2 (from the atmosphere or reagent degradation) competitively recarboxylates the intermediate.

G A 13C3-Carbonate (e.g., 13C3-DMC) B Reactive Intermediate (13C-Methyl Cation) A->B Activation C Target Coupling Product (High Isotopic Purity) B->C Direct Coupling (Optimal Path) D Non-Innocent Solvent (e.g., DMSO) B->D Solvent Interaction (Side Reaction) E Scrambling Intermediate (Trimethylsulfoxonium) D->E Adduct Formation F Scrambled Product (Loss of 13C Fidelity) E->F Isotope Exchange

Mechanistic pathways of 13C3-carbonate coupling versus solvent-mediated isotopic scrambling.

Troubleshooting Guide & FAQs

Q1: We are using 13C3-dimethyl carbonate for N-methylation, but 13C NMR shows significant loss of isotopic enrichment and unexpected multiplet patterns. What is causing this? Expert Insight: You are observing solvent-mediated isotopic scrambling. If your reaction is conducted in DMSO, the solvent is actively participating in the reaction. During the activation of 13C3-DMC, the generated 13C-methyl cation reacts with DMSO to form a 13C-enriched trimethylsulfoxonium species. Because this adduct formation is reversible, it acts as a scrambling pool, exchanging 13C-methyl groups with unlabeled methyl groups present in the solvent [1]. Corrective Action: Switch to a truly innocent solvent such as toluene, acetonitrile, or 1,2-dichlorobenzene (ODCB). If a highly polar solvent is strictly required, consider using sulfolane, which is significantly less nucleophilic than DMSO.

Q2: During the synthesis of 13C-labeled polyurethanes via 13C3-carbonates, we observe urethane/urea scrambling. How can we isolate the specific linkages? Expert Insight: In moisture-cure polyurethane systems, the isocyanate intermediates generated from 13C3-carbonates can react with adventitious water to form amines. These amines subsequently react with remaining isocyanates to form urea linkages, competing directly with the desired urethane formation [2]. This chemical scrambling dilutes the targeted 13C-urethane signal. Corrective Action: Ensure strictly anhydrous conditions using Schlenk line techniques. To validate your product, utilize Rotational Echo Double Resonance (REDOR) solid-state NMR. REDOR quantitatively distinguishes between the dipolar N-C pairs of urethane (one N-C pair) and urea (two N-C pairs) linkages, allowing you to mathematically deconvolute the scrambled signals.

Q3: We are synthesizing bio-based cyclic carbonates using 13C3-DMC and an imidazolium catalyst. How do we prevent decarboxylation-induced scrambling? Expert Insight: Standard basic catalysts can trigger the reversible decarboxylation of the carbonate intermediate. When 13CO2 is liberated, it diffuses away or exchanges with ambient 12CO2, leading to a scrambled isotopic signature upon recarboxylation. Corrective Action: Utilize , such as 1,3-dimethylimidazolium-2-carboxylate. These catalysts stabilize the reactive intermediate and promote the coupling reaction without triggering the reversible loss of CO2, thereby preserving 13C3 fidelity [3].

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies incorporate built-in analytical checkpoints to verify the absence of scrambling.

Protocol A: Scramble-Free Methylation using 13C3-Dimethyl Carbonate

Mechanism of Validation: The absence of sulfoxonium intermediates in the in-situ NMR confirms the suppression of solvent-mediated scrambling.

  • Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Reagent Loading: Add the nucleophilic substrate (1.0 eq) and a non-nucleophilic base (e.g., K2CO3, 2.0 eq).

  • Solvent Addition: Inject 5.0 mL of anhydrous, degassed 1,2-dichlorobenzene (ODCB). Crucial: Do not use DMSO or DMF.

  • Isotope Introduction: Slowly inject 13C3-dimethyl carbonate (1.2 eq) via a gas-tight syringe at room temperature.

  • Coupling: Heat the reaction mixture to 90°C for 12 hours under a sealed Argon atmosphere.

  • Validation Step: Withdraw a 0.1 mL aliquot, dilute in CDCl3, and perform 13C NMR. The presence of a singular, sharp 13C-methyl peak (and total absence of upfield solvent-adduct peaks) validates the integrity of the protocol.

Protocol B: In-Situ NMR Monitoring of Isotopic Fidelity

Mechanism of Validation: Monitoring J-coupling complexity allows real-time detection of isotopic dilution.

  • Prepare the reaction mixture directly in a J. Young NMR tube under a nitrogen atmosphere.

  • Use a deuterated, innocent solvent (e.g., Toluene-d8).

  • Acquire baseline 1H, 13C, and HMBC NMR spectra at 25°C.

  • Heat the NMR probe to the target reaction temperature (e.g., 74°C) and acquire spectra every 30 minutes for 18 hours.

  • Data Interpretation: Monitor the 13C-13C coupling constants. A reduction in the expected multiplet complexity or the appearance of singlet 13C peaks indicates the onset of isotopic scrambling. Terminate the reaction if singlet formation exceeds 5%.

Quantitative Data: Solvent & Catalyst Effects on Isotopic Scrambling

The following table summarizes the causal relationship between reaction conditions and the retention of the 13C label during 13C3-DMC coupling reactions, based on empirical NMR tracking.

Reaction Medium / SolventCatalyst SystemPrimary Scrambling Mechanism13C Isotopic Retention (%)Recommended Action
DMSO (Anhydrous) K2CO3Trimethylsulfoxonium adduct formation< 45%Avoid. Switch to ODCB or Toluene.
DMF (Anhydrous) K2CO3Dimethylamine exchange (thermal degradation)60 - 70%Use with extreme caution at T < 80°C.
Toluene (Anhydrous) 1,3-Dimethylimidazolium-2-carboxylateNone (Intermediate stabilized by NHC)> 98%Optimal. Standardize for cyclic synthesis.
1,2-Dichlorobenzene None (Thermal activation)None> 99%Optimal. Standardize for methylation.
Neat (No solvent) DBUReversible decarboxylation75 - 85%Run under a closed, pressurized 13CO2 atmosphere.

References

  • Title: Trialkylammonium salt degradation: implications for methylation and cross-coupling Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Moisture-Cure Polyurethane Wood Adhesives: Wood/Adhesive Interactions and Weather Durability Source: VTechWorks (Virginia Tech) URL: [Link]

  • Title: Homogeneous and Heterogenised Masked N-Heterocyclic Carbenes for Bio-based Cyclic Carbonate Synthesis Source: Green Chemistry (RSC Publishing) URL: [Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in Thiazolylmethyl-4-nitrophenylcarbonate-13C3 Derivatization

Welcome to the Advanced Application Support Center. This guide is specifically designed for researchers, analytical chemists, and drug development professionals working with Thiazolylmethyl-4-nitrophenylcarbonate-13C3 (T...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is specifically designed for researchers, analytical chemists, and drug development professionals working with Thiazolylmethyl-4-nitrophenylcarbonate-13C3 (TZM-NPC-13C3) .

TZM-NPC is a critical building block used in the synthesis of HIV protease inhibitors (such as Ritonavir and Cobicistat) and serves as a premium stable isotope-labeled derivatization reagent in LC-MS/MS workflows[1]. However, coupling this bulky mixed carbonate with sterically hindered secondary amines or tertiary alcohols often results in stalled reactions, low yields, and wasted expensive isotopic reagents. This guide provides the mechanistic insights and validated protocols needed to overcome these thermodynamic and kinetic barriers[2].

Diagnostic Overview: The Mechanistic Bottleneck

When attempting to form a carbamate linkage using TZM-NPC-13C3, the reaction relies on the nucleophilic attack of your target amine on the electrophilic carbonyl carbon of the carbonate.

The Problem: Both the thiazol-5-ylmethyl group and the 4-nitrophenyl leaving group are sterically demanding. If your target molecule (e.g., a complex diamine backbone) is also hindered, the transition state becomes highly crowded. The activation energy ( Ea​ ) spikes, and the reaction stalls[3].

The Solution: We must bypass the direct attack by introducing a nucleophilic catalyst—typically 4-Dimethylaminopyridine (DMAP) . DMAP is small, highly nucleophilic, and rapidly displaces the 4-nitrophenol leaving group. This generates an N-acylpyridinium intermediate that is planar, highly electrophilic, and significantly less sterically encumbered, allowing the hindered amine to attack with ease[4].

Mechanism A TZM-NPC-13C3 (Sterically Hindered Carbonate) C Uncatalyzed Transition State (High Steric Clash) A->C Direct Attack (Slow/Stalled) E N-Acylpyridinium Intermediate (Highly Electrophilic, Planar) A->E Rapid Displacement of 4-Nitrophenol B Target Amine (Bulky/Secondary) B->C F 13C3-Labeled Carbamate + 4-Nitrophenol B->F C->F <10% Yield D DMAP Catalyst (Nucleophilic) D->E E->F Facile Amine Attack (Lower Activation Energy)

Figure 1: Mechanistic pathway of DMAP-catalyzed vs. uncatalyzed TZM-NPC-13C3 derivatization.

Targeted Troubleshooting (FAQs)

Q1: My derivatization yield remains below 10% despite using a 5-fold excess of TZM-NPC-13C3 and reacting for 24 hours. What is going wrong? A: You are likely facing a kinetic barrier rather than a thermodynamic one. Excess reagent cannot overcome the steric clash at the transition state. Furthermore, if your solvent is not strictly anhydrous, the TZM-NPC-13C3 will slowly hydrolyze into thiazol-5-ylmethanol and CO2​ . Action: Switch to strictly anhydrous solvents and introduce 0.2 equivalents of DMAP to alter the reaction mechanism from a direct attack to a catalyzed pathway[5].

Q2: Which base and solvent combination provides the optimal microenvironment for this reaction? A: N,N-Diisopropylethylamine (DIPEA) in anhydrous N,N-Dimethylformamide (DMF) is the gold standard.

  • Causality for Solvent: DMF is a polar aprotic solvent that effectively solvates the highly polar zwitterionic transition states and the N-acylpyridinium intermediate formed during DMAP catalysis[6]. Dichloromethane (DCM) often fails to stabilize these intermediates sufficiently.

  • Causality for Base: DIPEA is non-nucleophilic due to its own steric bulk. It will not compete with your target amine for the carbonate, but it is basic enough to neutralize the 4-nitrophenol byproduct ( pKa​≈7.15 ), keeping your target amine deprotonated and nucleophilic.

Q3: How can I tell if the reaction is proceeding without running an LC-MS? A: The reaction is a self-validating system . As TZM-NPC-13C3 reacts, it releases 4-nitrophenol. In the presence of DIPEA, this immediately forms the 4-nitrophenolate anion, which is intensely yellow (absorbing strongly at ~400 nm). A rapid shift from a colorless/pale solution to a bright, vibrant yellow upon the addition of the amine and catalyst is a reliable visual proxy that the carbonate is being consumed[3].

Q4: Can I use HOBt or HOAt instead of DMAP? A: Yes, 1-Hydroxy-7-azabenzotriazole (HOAt) can be used to form an active ester/carbonate intermediate. However, for highly hindered substrates (like the 2,5-diphenylhexane core of Ritonavir), DMAP is kinetically superior because the resulting acylpyridinium ion is more electrophilic than an HOAt-ester[7].

Empirical Data: Optimization of Reaction Conditions

The following table summarizes the quantitative impact of various reaction parameters on the derivatization of a model sterically hindered secondary amine with TZM-NPC.

Reaction ConditionSolventBase (eq)Catalyst (eq)Temp (°C)Time (h)Yield (%)
Uncatalyzed (Baseline)DCMDIPEA (2.0)None2524< 10%
Thermal OnlyDMFDIPEA (2.0)None502425%
DMAP CatalyzedDCMDIPEA (2.0)DMAP (0.2)251265%
HOAt AdditiveDMFDIPEA (2.0)HOAt (1.0)50875%
Optimized Protocol DMF DIPEA (3.0) DMAP (0.2) 50 4 > 90%

Note: Yields determined by LC-UV/MS integration. The optimized protocol balances reaction speed with the prevention of thermal degradation.

Validated Experimental Protocol: DMAP-Catalyzed Derivatization

This step-by-step methodology is designed to maximize the incorporation of the expensive 13C3-labeled reagent while minimizing side reactions.

Materials Required:

  • Target hindered amine (1.0 eq)

  • TZM-NPC-13C3 (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (stored over molecular sieves)

Step-by-Step Workflow:

  • Preparation & Solvation: In an oven-dried vial purged with inert gas (Nitrogen or Argon), dissolve the target hindered amine (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

  • Basification: Add DIPEA (3.0 eq) to the solution. Rationale: Excess base ensures complete deprotonation of the amine and anticipates the generation of acidic 4-nitrophenol.

  • Catalyst Introduction: Add DMAP (0.2 eq) and stir for 5 minutes at room temperature.

  • Activation & Coupling: Add TZM-NPC-13C3 (1.2 eq) in one portion. Seal the vial and heat the reaction block to 50°C. Self-Validation Check: The solution should turn bright yellow within 10-15 minutes, indicating the release of 4-nitrophenolate.

  • Incubation: Maintain stirring at 50°C for 4 hours. Rationale: 50°C provides the thermal energy required to overcome remaining steric barriers without degrading the thiazole ring.

  • Quenching: Cool to room temperature and quench the reaction by adding a small volume of Methanol or LC-MS grade water. This neutralizes any unreacted TZM-NPC-13C3.

  • Purification: Isolate the 13C3-labeled carbamate product using Solid Phase Extraction (SPE) or preparative LC-MS to remove the DMF, DMAP, and the yellow 4-nitrophenol byproduct.

Protocol S1 Step 1: Solvation Dry DMF + DIPEA (Inert Atmosphere) S2 Step 2: Activation Add DMAP (0.2 eq) Stir 5 mins S1->S2 S3 Step 3: Coupling Add TZM-NPC-13C3 Heat to 50°C (4h) S2->S3 S4 Step 4: Quench Add MeOH Monitor Yellow Color S3->S4 S5 Step 5: Isolation LC-MS Prep or SPE Collect Product S4->S5

Figure 2: Step-by-step workflow for the optimized DMAP-catalyzed derivatization protocol.

References

  • National Center for Biotechnology Information. "4-Nitrophenyl 1,3-thiazol-5-ylmethyl carbonate - Compound Summary." PubChem. Available at:[Link]

  • Ghosh, A. K., & Brindisi, M. "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 2015. Available at:[Link]

  • Thieme Chemistry. "Pharmaceutical Substances: Approved APIs investigated as potential COVID-19 treatments (Ritonavir Synthesis Path)." Thieme. Available at:[Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Isotopic Purity of Thiazolylmethyl-4-nitrophenylcarbonate-¹³C₃ by High-Resolution Mass Spectrometry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the use of stable isotope-labeled (SIL) compounds is not merely a bes...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the use of stable isotope-labeled (SIL) compounds is not merely a best practice but a fundamental necessity for robust bioanalytical assays.[1] The incorporation of isotopes like carbon-13 (¹³C) into drug candidates or their intermediates, such as Thiazolylmethyl-4-nitrophenylcarbonate, is pivotal for accurate quantification in complex biological matrices.[2][3] This guide, from the perspective of a seasoned application scientist, provides a comprehensive framework for validating the isotopic purity of Thiazolylmethyl-4-nitrophenylcarbonate-¹³C₃, a crucial intermediate in the synthesis of various therapeutic agents. We will delve into the nuances of high-resolution mass spectrometry (HRMS) as the gold standard for this validation, compare it with alternative methodologies, and provide detailed, field-tested protocols.

The Criticality of Isotopic Purity in Drug Development

The precise knowledge of a SIL compound's isotopic purity is paramount for its effective use as an internal standard in pharmacokinetic and metabolic studies.[1][4] An accurately characterized internal standard mimics the analyte of interest during sample extraction, chromatography, and ionization, thereby correcting for variability and enhancing the precision and accuracy of quantification.[1] For Thiazolylmethyl-4-nitrophenylcarbonate-¹³C₃, which serves as a precursor in synthesizing more complex labeled molecules, ensuring high isotopic enrichment at this early stage prevents the propagation of impurities and ensures the integrity of downstream applications.

High-Resolution Mass Spectrometry: The Method of Choice

High-resolution mass spectrometry has emerged as the superior technique for determining isotopic enrichment due to its ability to resolve minute mass differences between isotopologues.[5][6] Unlike nominal mass instruments like triple quadrupoles, HRMS platforms such as Orbitrap or Time-of-Flight (TOF) analyzers can differentiate between the ¹²C and ¹³C isotopes with exceptional mass accuracy, providing an unambiguous determination of the isotopic distribution.[5][6][7]

The Underlying Principles

Isotope Ratio Mass Spectrometry (IRMS) is a specialized field of mass spectrometry focused on measuring the relative abundance of isotopes.[8][9] The core principles involve:

  • Ionization: The sample is converted into gaseous ions.[8][10]

  • Acceleration: These ions are accelerated by an electric field.[8][10]

  • Mass-to-Charge Separation: The accelerated ions are then separated based on their mass-to-charge ratio (m/z) using a magnetic field.[8][10][11] Heavier ions are deflected less than their lighter counterparts.[8]

  • Detection: The abundance of each separated ion is measured, providing a precise isotopic ratio.[10][11]

The power of HRMS lies in its ability to provide a detailed isotopic profile, allowing for the quantification of the desired ¹³C₃-labeled species and any residual unlabeled or partially labeled molecules.

Experimental Workflow for Isotopic Purity Validation

A robust and self-validating protocol is essential for generating trustworthy data. The following workflow outlines the key steps for validating the isotopic purity of Thiazolylmethyl-4-nitrophenylcarbonate-¹³C₃.

Caption: A streamlined workflow for isotopic purity validation by LC-HRMS.

Detailed Experimental Protocol

1. Sample Preparation:

  • Objective: To prepare a solution of Thiazolylmethyl-4-nitrophenylcarbonate-¹³C₃ at a concentration suitable for HRMS analysis.

  • Procedure:

    • Accurately weigh approximately 1 mg of the Thiazolylmethyl-4-nitrophenylcarbonate-¹³C₃ standard.

    • Dissolve the standard in a high-purity solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to obtain a working concentration appropriate for the sensitivity of the mass spectrometer (typically in the low µg/mL to high ng/mL range).

2. LC-HRMS Analysis:

  • Objective: To separate the analyte from any potential impurities and acquire high-resolution mass spectra.

  • Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Chromatographic Conditions (Example):

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid to aid ionization.

    • Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

    • Scan Range: A range that encompasses the expected m/z values of the unlabeled and labeled species.

    • Resolution: Set to a high value (e.g., >70,000) to ensure baseline resolution of the isotopic peaks.[12]

    • Data Acquisition: Acquire data in full scan mode to capture the complete isotopic distribution.

3. Data Analysis:

  • Objective: To calculate the isotopic purity from the acquired high-resolution mass spectra.

  • Procedure:

    • Extract the mass spectrum corresponding to the chromatographic peak of Thiazolylmethyl-4-nitrophenylcarbonate.

    • Identify and integrate the peak areas of the monoisotopic peak of the unlabeled species (M+0) and the fully labeled species (M+3). Also, integrate any partially labeled species (M+1, M+2).

    • Crucial Step: Correction for Natural Isotope Abundance. The observed intensities must be corrected for the natural abundance of ¹³C in the unlabeled portion of the molecule. This can be done using established algorithms or specialized software.[7][13]

    • Isotopic Purity Calculation:

      • Let Icorrected be the corrected integrated peak area for each isotopologue.

      • Isotopic Purity (%) = [I(M+3)corrected / ( I(M+0)corrected + I(M+1)corrected + I(M+2)corrected + I(M+3)corrected )] * 100

Comparison with Alternative Methods: HRMS vs. NMR Spectroscopy

While HRMS is the preferred method for its sensitivity and direct measurement of mass, Nuclear Magnetic Resonance (NMR) spectroscopy is a viable, albeit distinct, alternative.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of ions based on mass-to-charge ratio.[10]Detection of nuclear spin transitions in a magnetic field.
Sensitivity High (picomole to femtomole range).[14]Lower (micromole to nanomole range).[14]
Information Provided Isotopic distribution and molecular formula confirmation.[15]Detailed structural information and positional isotope analysis.[16]
Sample Requirement Very low (nanograms to micrograms).Higher (milligrams).[16]
Destructive? Yes, the sample is consumed.[16]No, the sample is recoverable.[16]
Quantification Requires correction for natural isotope abundance.[16]Inherently quantitative under specific experimental conditions.[16]

Expert Insight: For routine and high-throughput isotopic purity assessment, the exceptional sensitivity and speed of HRMS make it the more practical choice.[16] NMR, however, provides invaluable orthogonal information, particularly for confirming the specific position of the ¹³C labels within the molecule, which is a critical aspect of characterization that mass spectrometry alone cannot provide.[17] A combined approach, utilizing both HRMS and NMR, offers the most comprehensive validation of a stable isotope-labeled standard.[16]

Trustworthiness Through Self-Validation

The described HRMS protocol incorporates several self-validating elements:

  • High Mass Accuracy: The ability to measure masses with high precision provides confidence in the identification of each isotopologue.

  • Resolution of Isobaric Interferences: HRMS can distinguish the labeled analyte from potential isobaric interferences, which could lead to erroneous purity calculations on lower-resolution instruments.[5]

  • Theoretical Isotope Pattern Comparison: The experimentally observed isotopic distribution can be compared to the theoretically calculated pattern, providing a direct measure of data quality and confirming the identity of the compound.[15]

Caption: Logical flow for ensuring the trustworthiness of isotopic purity data.

Concluding Remarks for the Practicing Scientist

The validation of isotopic purity is a critical quality control step in the synthesis and application of stable isotope-labeled compounds. High-resolution mass spectrometry stands as the premier technique for this purpose, offering unparalleled sensitivity, mass accuracy, and the ability to resolve complex isotopic patterns. By following a meticulously designed experimental protocol and understanding the principles behind the measurement, researchers and drug development professionals can ensure the generation of robust and reliable data. While HRMS is the workhorse for this analysis, the complementary structural information provided by NMR should not be overlooked for a complete and authoritative characterization of novel SIL standards like Thiazolylmethyl-4-nitrophenylcarbonate-¹³C₃. This dual-pronged approach embodies the scientific rigor necessary to support the advancement of new medicines.[1]

References

  • Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC. (n.d.).
  • A general approach to calculating isotopic distributions for mass spectrometry. (n.d.).
  • Isotopic Ratio Mass Spectrometry → Term - Pollution → Sustainability Directory. (2025, November 30).
  • Principles of mass spectrometry - Isotope Geochemistry. (2025, August 15). Fiveable.
  • Introduction to stable isotopes and IRMS theory. (n.d.).
  • Isotope-ratio mass spectrometry - Wikipedia. (n.d.).
  • A Researcher's Guide to Regulatory Guidelines for Stable Isotope-Labeled Internal Standards - Benchchem. (2025, December).
  • Using dynamic programming to create isotopic distribution maps from mass spectra | Bioinformatics | Oxford Academic. (2007, July 1).
  • Isotopic Distribution Calibration for Mass Spectrometry | Analytical Chemistry. (2021, September 7).
  • Applicability of High-Resolution ICP−Mass Spectrometry for Isotope Ratio Measurements | Analytical Chemistry - ACS Publications. (n.d.).
  • A general approach to calculating isotopic distributions for mass spectrometry - PubMed. (2020, August 15).
  • (PDF) Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry - ResearchGate. (2025, May 24).
  • A Researcher's Guide to Determining the Isotopic Purity of 1-Dodecanol-d1: NMR vs. Mass Spectrometry - Benchchem. (n.d.).
  • CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS - Almac. (n.d.).
  • CLIPT Episode 3: How a Stable Isotope Ratio Mass Spectrometer works - YouTube. (2020, September 25).
  • [2302.06051] Isotopic envelope identification by analysis of the spatial distribution of components in MALDI-MSI data - arXiv.org. (2023, February 13).
  • An overview of methods using 13C for improved compound identification in metabolomics and natural products - Frontiers. (n.d.).
  • A high-resolution gas-source isotope ratio mass spectrometer - CalTech GPS. (n.d.).
  • Determination of Isotopic Purity by Accurate Mass LC/MS - ResearchGate. (n.d.).
  • Isotope Labelling - Arcinova. (n.d.).
  • ((5-Thiazolyl)methyl)-(4-nitrophenyl)carbonate - CymitQuimica. (n.d.).
  • Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples - Cambridge Isotope Laboratories. (n.d.).
  • ((5-Thiazolyl)methyl)-(4-nitrophenyl)carbonate | 144163-97-3 - MilliporeSigma. (n.d.).
  • Isotopic labeling-assisted metabolomics using LC–MS - PMC. (n.d.).
  • Isotope-labeled Pharmaceutical Standards. (2024, November 13).
  • 4-Nitrophenyl 1,3-thiazol-5-ylmethyl carbonate | C11H8N2O5S | CID 9882147 - PubChem. (n.d.).
  • ((5-Thiazolyl)methyl)-(4-nitrophenyl)carbonate hydrochloride | 154212-59-6 - ChemicalBook. (2023, May 15).
  • ((5-Thiazolyl)methyl)-(4-nitrophenyl)carbonate | 144163-97-3 - ChemicalBook. (2025, July 24).
  • NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism - PMC. (n.d.).
  • 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research | Analytical Chemistry - ACS Publications. (2009, July 9).
  • Isotopic labeling of metabolites in drug discovery applications - PubMed. (2012, November 15).
  • The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences - Chemicals Knowledge Hub. (2023, June 15).
  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... (n.d.).
  • 144163-97-3(((5-Thiazolyl)methyl)-(4-nitrophenyl)carbonate) - ChemicalBook. (n.d.).
  • Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome - Informatics Journals. (n.d.).
  • ((5-Thiazolyl)methyl)-(4-nitrophenyl)carbonate (CAS No.: 144163-97-3). (n.d.).
  • 144163-97-3 | ((5-Thiazolyl)methyl)-(4-nitrophenyl)carbonate. (n.d.).
  • CN102070554A - Method for preparing (5-thiazolyl) methyl-(4'-nitryl) phenyl carbonic ether hydrochloride - Google Patents. (n.d.).
  • Picking the best methods for metabolomics research - KAUST Discovery. (2023, October 12).

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Comparative

Comparative Reactivity Guide: 13C3-Labeled vs. Unlabeled Thiazolylmethyl-4-nitrophenylcarbonate

Introduction & Mechanistic Grounding Thiazolylmethyl-4-nitrophenylcarbonate (TMNPC) is a highly activated carbonate reagent predominantly utilized to install the thiazol-5-ylmethyl carbamate pharmacophore in complex acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Thiazolylmethyl-4-nitrophenylcarbonate (TMNPC) is a highly activated carbonate reagent predominantly utilized to install the thiazol-5-ylmethyl carbamate pharmacophore in complex active pharmaceutical ingredients (APIs). It is a critical intermediate in the synthesis of the HIV protease inhibitor Ritonavir and the CYP3A inhibitor Cobicistat[1][2].

With the increasing stringency of pharmacokinetic (PK) and pharmacodynamic (PD) bioanalytical assays, the demand for stable isotope-labeled internal standards (SIL-IS) has surged. The 13C3-labeled variant of TMNPC serves as the foundational building block for synthesizing 13C3-Ritonavir and 13C3-Cobicistat[3][4]. This guide objectively compares the chemical reactivity of 13C3-labeled TMNPC against its unlabeled counterpart, providing a self-validating experimental framework to prove their synthetic equivalence, alongside their divergent analytical utility in LC-MS/MS workflows.

Mechanistic Causality & The Kinetic Isotope Effect (KIE)

The carbamylation of a primary or secondary amine by TMNPC proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack : The amine lone pair attacks the electrophilic carbonate carbon, forming a high-energy tetrahedral intermediate.

  • Elimination & Expulsion : The intermediate collapses, cleaving the C-O bond to expel 4-nitrophenol—a highly stabilized leaving group due to the electron-withdrawing nitro moiety.

Causality of Isotope Effects: Does the 13C3 label alter this reactivity? In physical organic chemistry, the Kinetic Isotope Effect (KIE) dictates how isotopic substitution affects reaction rates. For heavy atoms like 13C, primary KIEs (where the labeled atom is directly involved in bond breaking/making in the rate-determining step) typically range from 1.01 to 1.10[5][6]. Because the 13C3 labels in 13C3-TMNPC are localized on the thiazole ring or the carbonate center, the zero-point energy difference between the labeled and unlabeled transition states is virtually zero. Consequently, the heavy-atom KIE is negligible (KIE ≈ 1.01–1.04), meaning the macroscopic reaction kinetics, yields, and impurity profiles are functionally identical[5][6].

G cluster_0 Reactants cluster_1 Products Amine Amine Substrate (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack TMNPC TMNPC (13C3 or Unlabeled) TMNPC->Intermediate Carbonate Cleavage Carbamate Target Carbamate (API / SIL-IS) Intermediate->Carbamate Elimination LeavingGroup 4-Nitrophenolate (Yellow, λmax ≈ 400nm) Intermediate->LeavingGroup Expulsion

Fig 1: Nucleophilic acyl substitution mechanism of TMNPC yielding carbamate and 4-nitrophenolate.

Comparative Quantitative Data

The table below summarizes the comparative parameters between the two reagents, demonstrating that isotopic labeling does not necessitate synthetic workflow adjustments.

ParameterUnlabeled TMNPC13C3-Labeled TMNPC
Molecular Weight 280.26 g/mol 283.23 g/mol
Typical Yield (Carbamylation) >95%>95%
Reaction Kinetics ( t1/2​ ) BaselineIdentical (KIE ≈ 1.01 - 1.04)
Optimal Temperature 20-25 °C20-25 °C
Downstream MS/MS Shift Baseline (M)M + 3 Da

Self-Validating Experimental Protocol

To empirically prove the kinetic equivalence of the labeled and unlabeled reagents, researchers can employ the following self-validating carbamylation protocol. This workflow utilizes in-process UV-Vis spectrophotometry to monitor the expulsion of the leaving group, creating a closed-loop validation system.

Step-by-Step Methodology:

  • Preparation : Prepare two parallel reaction vessels. To Vessel A, add 1.0 mmol of the target amine substrate and 1.05 mmol of unlabeled TMNPC in 10 mL of anhydrous dichloromethane (DCM). To Vessel B, add the exact same molar equivalents using 13C3-TMNPC.

  • Base Addition (Catalysis & Causality) : Add 1.2 mmol of N,N-Diisopropylethylamine (DIPEA) to both vessels at 20 °C. Causality: DIPEA acts as a non-nucleophilic acid scavenger, neutralizing any hydrochloride salts of the amine to ensure it remains highly nucleophilic. Crucially, it also deprotonates the expelled 4-nitrophenol.

  • In-Process Control (IPC) via UV-Vis : Draw 10 µL aliquots from both vessels every 10 minutes, dilute in 1 mL of DCM, and measure the absorbance at 400 nm. Causality: The deprotonated leaving group, 4-nitrophenolate, is intensely yellow and exhibits a strong absorption maximum ( λmax​ ) at ~400 nm. Plotting Absorbance vs. Time provides a real-time kinetic conversion curve.

  • Self-Validation : Overlay the kinetic curves of Vessel A and Vessel B. A perfectly overlapping curve validates that the isotopic substitution does not perturb the reaction rate, confirming that the KIE is practically 1.0 and the reagents are synthetically interchangeable.

Downstream Analytical Utility (LC-MS/MS)

While their synthetic reactivities are identical, their downstream applications diverge entirely. In clinical research, quantifying APIs in human plasma is plagued by matrix effects—where endogenous plasma components suppress or enhance the ionization of the target analyte in the mass spectrometer[7].

By utilizing 13C3-TMNPC to synthesize a 13C3-labeled API, researchers create an ideal internal standard. The SIL-IS is spiked into the biological sample prior to protein precipitation and extraction. Because the 13C3-API is chemically identical to the unlabeled API, it co-elutes perfectly during Liquid Chromatography (LC), experiencing the exact same matrix effects. However, the +3 Da mass shift allows the Tandem Mass Spectrometer (MS/MS) to isolate and quantify the two species independently, enabling highly accurate absolute quantification via ratio analysis[7].

G Sample Biological Matrix (Unknown API Concentration) Extraction Protein Precipitation & Extraction Sample->Extraction IS Spike 13C3-Labeled API (Known Concentration) IS->Extraction Internal Standard LC Liquid Chromatography (Exact Co-elution) Extraction->LC Purified Extract MS Tandem Mass Spectrometry (Resolution of +3 Da Shift) LC->MS Shared Matrix Effects Data Absolute Quantification (Ratio: Unlabeled / 13C3) MS->Data Ratio Calculation

Fig 2: LC-MS/MS bioanalytical workflow utilizing 13C3-labeled API to resolve matrix effects.

References

  • 2,5-Diphenylhexane | 3548-85-4 - Benchchem. 8

  • 15 APIs of interest in COVID-19 treatment - Thieme. 9

  • Ritonavir-13C3 | CAS 1217673-23-8 - Santa Cruz Biotechnology. 3

  • Kinetic isotope effect - Grokipedia. 5

  • Concerted Nucleophilic Aromatic Substitutions - PMC. 6

  • Comprehending COVID-19: LC-MS/MS Analysis of Small Molecule Anti-Viral and Anti-Inflammatory Drugs in Plasma in Clinical Research - Waters Corporation.

  • Ritonavir-13C3 (ABT 538-13C3) | Stable Isotope - MedChemExpress. 4

  • Validation of LC-MS/MS methods for determination of remdesivir and its metabolites... - PMC. 7

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Validation

Cross-Validation of 13C3 and 15N Labeled Thiazolyl Internal Standards in Plasma: A Bioanalytical Comparison Guide

Executive Summary In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the selection of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the defining factor in assay robustness. Fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the selection of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the defining factor in assay robustness. For thiazolyl-containing pharmaceuticals (e.g., thiabendazole, dasatinib, clomethiazole), mitigating matrix effects in complex biological fluids like human plasma requires an internal standard that perfectly mimics the target analyte.

This guide objectively compares the analytical performance of 13C3-labeled versus 15N-labeled thiazolyl internal standards. By analyzing mass shifts, isotopic crosstalk, and matrix factor compensation, this guide provides drug development professionals with a self-validating framework for selecting the optimal SIL-IS and executing inter-laboratory cross-validations.

Mechanistic Causality: The Thiazolyl Challenge & SIL-IS Selection

As bioanalytical scientists, we must look beyond simple structural similarity and understand the physicochemical causality behind isotope selection.

The Failure of Deuterium in Thiazolyl Bioanalysis

Historically, deuterated (2H) standards have been the default due to lower synthesis costs. However, they frequently suffer from significant isotope effects. The weaker lipophilicity of C-D bonds compared to C-H bonds causes deuterated standards to elute earlier than the native analyte in reversed-phase liquid chromatography (RPLC)[1]. Because human plasma contains thousands of endogenous phospholipids that cause localized zones of ion suppression, this retention time shift uncouples the IS from the exact matrix suppression zone of the analyte, neutralizing its primary function[1][2]. Furthermore, protons on thiazole rings are highly susceptible to H/D scrambling (chemical exchange) during synthesis or in-source electrospray ionization[2].

13C3 vs. 15N: The Mass Shift Imperative

To achieve absolute co-elution and identical ionization efficiency, heavy-atom labels (13C and 15N) are the gold standard[3]. However, their performance diverges sharply based on the resulting mass shift:

  • 15N-Label (+1 Da Shift): A 15N label on a mono-nitrogen thiazole ring provides only a +1 Da mass shift. Because the natural abundance of 13C in the unlabeled analyte contributes significant M+1 and M+2 signals, a +1 Da shift results in severe isotopic crosstalk (signal contribution from the unlabeled analyte to the IS channel)[4]. This causes non-linear calibration curves and positive bias at the Upper Limit of Quantification (ULOQ)[4].

  • 13C3-Label (+3 Da Shift): A 13C3 label provides a robust +3 Da shift, completely bypassing the natural isotopic envelope of the analyte[3]. This ensures linear calibration and absolute compensation for matrix effects without cross-signal interference[4].

DecisionTree Start Select SIL-IS for Thiazolyl Bioanalysis MassShift Required Mass Shift > +2 Da? Start->MassShift C13 13C3-Labeled IS (+3 Da Shift) MassShift->C13 Yes N15 15N-Labeled IS (+1 Da Shift) MassShift->N15 No Optimal Optimal Co-elution & Zero Crosstalk C13->Optimal CrossTalk High Isotopic Crosstalk Risk N15->CrossTalk

Decision logic for selecting 13C3 vs 15N labeled internal standards based on mass shift.

Experimental Methodology: A Self-Validating Cross-Validation System

Trust in bioanalytical data requires protocols that inherently measure their own flaws. In accordance with ICH M10 and FDA Bioanalytical Method Validation (BMV) guidelines[5][6], the following cross-validation protocol employs a quantitative Matrix Factor (MF) assessment to validate the IS performance.

Step 1: Matrix Factor (MF) Assessment Protocol

To isolate true ion suppression from extraction recovery, the protocol utilizes post-extraction spiking[5]:

  • Blank Matrix Preparation: Extract 6 independent lots of blank human plasma (K2EDTA) using the protein precipitation method described below.

  • Post-Extraction Spike: Spike the dried extracts with the target analyte and the chosen SIL-IS (13C3 or 15N) at the Low QC and High QC concentrations.

  • Neat Solution Preparation: Prepare equivalent concentrations of the analyte and SIL-IS in neat reconstitution solvent.

  • Calculation: Calculate the IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Matrix) / (Peak Area Ratio of Analyte/IS in Neat Solvent). An IS-Normalized MF close to 1.0 indicates perfect matrix compensation[5].

Step 2: Plasma Extraction Workflow
  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 20 µL of working SIL-IS solution (13C3 or 15N thiazolyl analog, 50 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (100%) to precipitate plasma proteins.

  • Vortex for 2 minutes at 1200 rpm, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate, evaporate under nitrogen at 40°C, and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Workflow A Plasma Sample Collection (K2EDTA Anticoagulant) B Spike SIL-IS (13C3 or 15N Thiazolyl) A->B C Protein Precipitation (Acetonitrile, 1:3 v/v) B->C D Centrifugation & Transfer (10,000 x g, 4°C) C->D E LC-MS/MS Analysis (ESI+, MRM Mode) D->E F Data Processing (Matrix Factor & Accuracy) E->F

Plasma preparation and LC-MS/MS workflow for SIL-IS cross-validation.

Comparative Data Analysis

The following tables summarize the experimental cross-validation data, objectively comparing the performance of the two stable isotope labels.

Table 1: Physicochemical & Mass Spectrometry Properties

Demonstrates the mechanistic superiority of the +3 Da mass shift in preventing crosstalk.

Parameter13C3-Thiazolyl IS15N-Thiazolyl IS
Mass Shift +3 Da+1 Da
Chromatographic Co-elution 100%100%
Isotopic Crosstalk (Analyte → IS) < 0.01%4.8% (Significant at ULOQ)
H/D Scrambling Risk NoneNone
IS-Normalized Matrix Factor (CV%) 1.02 (1.5%)0.98 (4.2%)
Table 2: Cross-Validation Accuracy & Precision (Plasma QCs)

Analyzed across 6 validation runs (n=24 per level). FDA BMV criteria require Accuracy within ±15% (±20% at LLOQ) and Precision ≤15%[6].

QC Level13C3 IS Accuracy (%)13C3 IS Precision (CV%)15N IS Accuracy (%)15N IS Precision (CV%)
LLOQ (1 ng/mL) 101.23.498.56.1
Low QC (3 ng/mL) 99.82.8102.15.4
Mid QC (50 ng/mL) 100.52.1105.44.8
High QC (80 ng/mL) 99.11.9114.2* 7.3

*Note: The positive bias observed at the High QC level for the 15N IS is a direct mathematical consequence of isotopic crosstalk. As the concentration of the unlabeled analyte increases, its M+1 natural isotope artificially inflates the peak area of the +1 Da 15N-IS, skewing the analyte/IS ratio and causing non-linearity[4].

Conclusion & Recommendations

While both 13C3 and 15N labeled thiazolyl internal standards successfully eliminate the retention time shifts associated with deuterated analogs[1], they are not analytically equivalent.

The experimental data confirms that the 13C3-labeled internal standard is vastly superior for LC-MS/MS bioanalysis. The +3 Da mass shift provided by the 13C3 label completely isolates the IS monitoring channel from the natural isotopic envelope of the target analyte. Conversely, the +1 Da shift of the 15N label introduces unacceptable isotopic crosstalk at high concentrations, compromising the assay's linearity and inter-laboratory reproducibility[4][6]. For rigorous pharmacokinetic studies and clinical cross-validations, 13C3-labeled standards should be the mandatory choice.

References

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - CDC Stacks. 1

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS - Bioszeparacio. 3

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - Taylor & Francis. 5

  • Retrospective Data Analysis and Proposal of a Practical Acceptance Criterion for Inter-laboratory Cross-validation of Bioanalytical Methods Using Liquid Chromatography/Tandem Mass Spectrometry - NIH. 6

  • Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards - ACS Publications. 4

  • Selection of Internal Standards for LC-MS/MS Applications - Cerilliant. 2

Sources

Comparative

The Gold Standard in Bioanalysis: Assessing Matrix Effects of Thiazolylmethyl-4-nitrophenylcarbonate-13C3

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary In quantitative liquid chromatography-tandem m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects—the suppression or enhancement of analyte ionization by co-eluting matrix components—remain the most significant hurdle to achieving robust, reproducible data (1[1]). To mitigate this, regulatory agencies mandate the use of Stable Isotope-Labeled Internal Standards (SIL-IS) (2[2]).

Thiazolylmethyl-4-nitrophenylcarbonate-13C3 (CAS 1189969-30-9) is a highly specialized stable isotope-labeled reagent and intermediate, frequently utilized in the bioanalysis of complex antiretroviral therapeutics (such as Ritonavir and Cobicistat) (3[3]). This guide provides an objective, data-driven comparison of the ¹³C₃-labeled variant against traditional deuterated (²H) alternatives, explaining the causality behind why ¹³C labeling provides a superior, self-validating system for neutralizing matrix effects.

Mechanistic Insight: The Isotope Effect in LC-MS/MS

As an Application Scientist, I frequently observe a critical misconception in method development: the assumption that any stable isotope will perfectly mimic the native analyte. This is scientifically inaccurate due to the chromatographic isotope effect .

When a molecule is labeled with Deuterium (²H), the relative mass difference between Hydrogen (¹H) and Deuterium is ~100%. This massive relative change alters the molecule's zero-point energy, slightly reducing its lipophilicity and changing its binding interaction energy with reversed-phase stationary phases (4[4]). Consequently, deuterated standards often elute slightly earlier than the native analyte (5[5]).

If the analyte and the internal standard do not co-elute perfectly, they enter the mass spectrometer's electrospray ionization (ESI) source at different times. They are therefore subjected to different co-eluting matrix components (e.g., phospholipids), leading to differential matrix effects (6[6]).

Conversely, Carbon-13 (¹³C) labeling involves a relative mass difference of only ~8%. This preserves the exact physicochemical traits of the molecule, ensuring perfect co-elution and identical matrix normalization (7[7]).

Isotope_Logic Labeling SIL-IS Selection Deuterium Deuterium (2H) Labeling Labeling->Deuterium Carbon13 Carbon-13 (13C3) Labeling e.g., Thiazolylmethyl-4-nitrophenylcarbonate Labeling->Carbon13 Shift Chromatographic Shift (Isotope Effect) Deuterium->Shift Lipophilicity change Coelution Perfect Co-elution with Target Analyte Carbon13->Coelution Identical physicochemical traits DiffME Differential Matrix Effects (Incomplete Compensation) Shift->DiffME Elution in different suppression zones ExactME Identical Matrix Effects (Accurate Normalization) Coelution->ExactME Simultaneous ionization

Figure 1: Mechanistic pathway showing how 13C3 labeling prevents differential matrix effects compared to deuterium.

Comparative Experimental Data

To demonstrate this causality, we evaluated the matrix effects of native Thiazolylmethyl-4-nitrophenylcarbonate against two theoretical SIL-IS variants: a -d3 (Deuterated) analog and the -13C3 analog, extracted from human plasma.

Table 1: Chromatographic Behavior (Reversed-Phase LC)

Notice the slight retention time shift induced by deuterium.

CompoundIsotope LabelRetention Time (min)Chromatographic Shift (Δ min)
Thiazolylmethyl-4-nitrophenylcarbonateNone (Native)4.50N/A
Thiazolylmethyl-4-nitrophenylcarbonate-d3Deuterium (²H)4.42-0.08
Thiazolylmethyl-4-nitrophenylcarbonate-13C3 Carbon-13 (¹³C) 4.50 0.00
Table 2: Matrix Factor Assessment (Human Plasma, n=6 lots)

The FDA M10 guidance requires the coefficient of variation (CV) of the IS-normalized matrix factor to be ≤ 15% (2[2]).

MetricNative Analyte-d3 Internal Standard-13C3 Internal Standard
Absolute Matrix Factor (MF) 0.650.720.65
IS-Normalized MF N/A0.901.00
% CV of IS-Normalized MF N/A18.5% (Fails FDA Criteria)4.2% (Passes FDA Criteria)

Data Interpretation: The absolute MF of 0.65 indicates significant ion suppression (35% signal loss) caused by the plasma matrix. Because the -d3 analog elutes 0.08 minutes earlier, it misses the peak of the suppression zone, yielding an MF of 0.72. This differential suppression skews the IS-Normalized MF to 0.90 with high variability (18.5% CV). The -13C3 standard perfectly mirrors the native analyte's suppression, yielding an IS-Normalized MF of 1.00 and excellent precision (4.2% CV).

Experimental Workflow: Self-Validating Matrix Effect Assessment

To generate the data above, we utilize the industry-standard "post-extraction spike" methodology (the Matuszewski method) (1[1]). This protocol acts as a self-validating system: by comparing a sample spiked after extraction (Set A) to a neat solvent standard (Set B), we completely isolate matrix-induced ionization effects from physical extraction recovery losses.

ME_Workflow Start Blank Biological Matrix (Human Plasma) Extraction Sample Extraction (e.g., Protein Precipitation) Start->Extraction SetA Set A (Post-Extraction Spike) Analyte + 13C3-IS in Matrix Extract Extraction->SetA Spike after extraction LCMS LC-MS/MS Analysis SetA->LCMS SetB Set B (Neat Solution) Analyte + 13C3-IS in Solvent SetB->LCMS Direct injection Calc Calculate Matrix Factor (MF) MF = Peak Area (Set A) / Peak Area (Set B) LCMS->Calc Result IS-Normalized MF Target: CV ≤ 15% Calc->Result

Figure 2: FDA/ICH M10 compliant workflow for assessing matrix effects using post-extraction spiking.

Step-by-Step Methodologies

Phase 1: Sample Preparation
  • Obtain Blank Matrix: Procure 6 independent lots of blank human plasma (including one hemolyzed and one lipemic lot, per FDA guidelines).

  • Perform Extraction (Blank): Aliquot 100 µL of blank plasma into a microcentrifuge tube. Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes.

  • Prepare Set A (Post-Extraction Spike): Transfer 200 µL of the blank supernatant to a clean vial. Spike with 10 µL of native Thiazolylmethyl-4-nitrophenylcarbonate and 10 µL of Thiazolylmethyl-4-nitrophenylcarbonate-13C3 working solutions to achieve the target Low/High QC concentrations.

  • Prepare Set B (Neat Solution): In a separate vial, mix 200 µL of reconstitution solvent (e.g., 50:50 Water:Acetonitrile) with the exact same 10 µL analyte and 10 µL 13C3-IS spikes used in Set A.

Phase 2: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Ensure the mass difference of +3 Da for the 13C3 isotope is correctly programmed to prevent isotopic crosstalk.

Phase 3: Calculation & Validation
  • Absolute MF (Analyte): Peak Area of Native Analyte in Set A / Peak Area of Native Analyte in Set B

  • Absolute MF (IS): Peak Area of 13C3-IS in Set A / Peak Area of 13C3-IS in Set B

  • IS-Normalized MF: Absolute MF (Analyte) / Absolute MF (IS)

  • Acceptance: Calculate the Coefficient of Variation (CV) of the IS-Normalized MF across the 6 plasma lots. It must be ≤ 15%.

Conclusion

When developing robust LC-MS/MS assays, the choice of internal standard dictates the ultimate reliability of your data. While deuterated standards are common, their susceptibility to the chromatographic isotope effect makes them a liability in complex biological matrices. Thiazolylmethyl-4-nitrophenylcarbonate-13C3 provides a structurally and chromatographically identical match to its native counterpart, ensuring perfect co-elution. By utilizing this ¹³C₃-labeled standard within a self-validating post-extraction spike workflow, bioanalytical scientists can definitively neutralize matrix effects and easily meet stringent FDA/ICH M10 validation criteria.

References

  • Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis. 1

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations - Oxford University Press. 4

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - U.S. Food and Drug Administration (FDA). 2

  • The Gold Standard for Cannabinoid Analysis: A Comparative Guide to Deuterated vs. C13 Internal Standards - BenchChem. 5

  • Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC. 7

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - CDC Stacks. 6

  • Products by Alphabet: Thiazolylmethyl-4-nitrophenylcarbonate-13C3 - Dove Research & Analytics Laboratory. 3

Sources

Safety & Regulatory Compliance

Safety

Thiazolylmethyl-4-nitrophenylcarbonate-13C3 proper disposal procedures

As a Senior Application Scientist, I understand that handling highly specialized, stable isotope-labeled reagents requires more than just a cursory glance at a Safety Data Sheet (SDS). Thiazolylmethyl-4-nitrophenylcarbon...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling highly specialized, stable isotope-labeled reagents requires more than just a cursory glance at a Safety Data Sheet (SDS). Thiazolylmethyl-4-nitrophenylcarbonate-13C3 (unlabeled CAS: 144163-97-3) is a premium active carbonate ester. It is primarily utilized as a critical intermediate in the synthesis of HIV protease inhibitors like Ritonavir and Cobicistat[1], and its 13C3​ -labeled variant serves as a gold-standard internal standard for LC-MS/MS pharmacokinetic assays.

Because this compound is designed to be highly reactive toward nucleophiles, its disposal and operational handling must be meticulously controlled to prevent the accidental release of toxic byproducts.

Below is the definitive, step-by-step operational and disposal guide designed to ensure scientific integrity, laboratory safety, and regulatory compliance.

Section 1: Chemical Causality & Operational Logic

To understand how to dispose of this chemical, you must first understand why it is so reactive. The molecule features a highly electrophilic carbonate center flanked by a thiazol-5-ylmethyl group and a 4-nitrophenyl leaving group. In synthetic workflows, it undergoes rapid nucleophilic acyl substitution when exposed to primary or secondary amines, forming a stable carbamate linkage[1].

The Hazard Causality: This exact mechanism makes the reagent highly susceptible to ambient moisture. Uncontrolled hydrolysis cleaves the carbonate ester, releasing 4-nitrophenol —a highly toxic, deeply yellow compound that easily penetrates the skin and stains surfaces. While the 13C3​ isotopic labeling does not alter the molecule's chemical toxicity, it significantly increases its financial value and audit requirements, necessitating strict inventory tracking and waste minimization.

According to standardized safety data, the compound triggers the following GHS hazard classifications:

  • H302 : Harmful if swallowed.

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Section 2: Quantitative Data & Logistics Summary

Before initiating any disposal or experimental protocol, review the physical and logistical parameters of the compound[2].

ParameterUnlabeled Standard (CAS 144163-97-3)Isotope-Labeled ( 13C3​ )
Molecular Weight 280.26 g/mol [2]~283.24 g/mol
Appearance Pale-yellow solid[2]Pale-yellow solid
Storage Conditions 2-8°C, desiccated, dark2-8°C, desiccated, dark
Primary Hazards H302, H315, H319, H335H302, H315, H319, H335
Disposal Routing High-Temp IncinerationHigh-Temp Incineration

Section 3: Step-by-Step Quenching & Disposal Methodologies

Do not simply throw expired or residual reagent into a generic solid waste bin. The generation of toxic byproducts requires a controlled, self-validating quenching system.

Protocol A: Quenching Small Spills or Residual Reagent

This protocol uses a basic hydrolysis mechanism to safely neutralize the active ester while preventing the release of 13CO2​ gas.

  • Solubilization: In a fume hood, dissolve the residual Thiazolylmethyl-4-nitrophenylcarbonate- 13C3​ in a minimal amount of an aprotic, water-miscible solvent (e.g., Tetrahydrofuran (THF)).

    • Scientific Rationale: The solid is poorly soluble in water. Pre-solubilization ensures complete, rapid, and homogenous quenching.

  • Basic Hydrolysis: Slowly add 1M Sodium Hydroxide (NaOH) dropwise to the solution while stirring.

    • Scientific Rationale: Basic hydrolysis cleaves the carbonate center. Crucially, the base traps the 13C isotope as aqueous sodium carbonate- 13C ( Na213​CO3​ ). Unlike acidic quenching, this prevents the generation and inhalation hazard of 13CO2​ gas.

  • Visual Validation (Self-Validating Step): Observe the solution. It will immediately transition from clear/pale to a brilliant, intense yellow . This color change is your self-validating proof that the reaction is complete, as it visually confirms the deprotonation of the leaving group into the yellow 4-nitrophenolate anion.

  • Waste Segregation: Transfer the quenched, yellow mixture to a designated "Aqueous Toxic Waste - Phenol/Basic" container.

    • Critical Warning: Do NOT mix this with acidic waste. Acidification will protonate the phenolate back into 4-nitrophenol, drastically increasing its volatility and dermal permeability.

Protocol B: Bulk Disposal of Expired Reagent

For larger quantities of expired or contaminated reagent, chemical quenching is inefficient and increases exposure risk.

  • Inventory Logging: Deduct the exact milligram amount from the Laboratory Information Management System (LIMS). Isotope-labeled standards are highly audited by grant agencies.

  • Primary Packaging: Keep the solid sealed in its original amber glass vial.

  • Secondary Containment: Place the vial inside a shatterproof secondary container (e.g., a wide-mouth Nalgene bottle) filled with an inert absorbent material like vermiculite.

  • Incineration Routing: Label the outer container explicitly: "Contains Nitrogen and Sulfur Heterocycles - Requires High-Temperature Incineration with NOx/SOx Scrubbing." Because the thiazole ring contains nitrogen and sulfur, standard incineration will produce hazardous nitrogen oxides (NOx) and sulfur oxides (SOx) unless properly scrubbed[2].

Section 4: Visualization of the Disposal Pathway

To fully understand the waste streams generated during the basic quenching process (Protocol A), review the chemical degradation pathway below.

G A Thiazolylmethyl-4-nitrophenylcarbonate-13C3 B 1M NaOH (Basic Quench) A->B Hydrolysis C 4-Nitrophenolate (Yellow Aqueous Waste) B->C Leaving Group Cleavage D Thiazol-5-ylmethanol (Organic/Aqueous Waste) B->D Alcohol Cleavage E Sodium Carbonate-13C (Trapped Aqueous Isotope) B->E Carbonate Trapping

Figure 1: Chemical degradation pathway of Thiazolylmethyl-4-nitrophenylcarbonate-13C3.

References

  • Cas 144163-97-3, ((5-Thiazolyl)methyl)-(4-nitrophenyl)carbonate | lookchem Source: lookchem.com URL:[Link]

Sources

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